molecular formula C15H17N3O3 B179603 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone CAS No. 111608-65-2

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Número de catálogo: B179603
Número CAS: 111608-65-2
Peso molecular: 287.31 g/mol
Clave InChI: XWAIZWOYWKCWCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone (CAS 111608-65-2) is a nitrogen-containing heterocyclic compound with a molecular weight of 287.31 g/mol and the molecular formula C15H17N3O3 . This chemical features an indole scaffold, a privileged structure in medicinal chemistry known for its broad-spectrum biological and pharmaceutical activities . The indole nucleus is a versatile building block for constructing various heterocyclic compounds and is found in numerous natural products and therapeutic agents . Researchers value indole derivatives like this for their application in multicomponent reactions (MCRs), which are powerful tools in organic synthesis for creating diverse molecular libraries with potential biological relevance . The specific substitution pattern of this compound, incorporating a nitro group and a piperidinyl moiety, makes it a valuable intermediate for the design and synthesis of novel chemical entities. Its structure aligns with research into compounds that interact with central nervous system targets, as indole-based structures are frequently investigated for their potential pharmacological properties . This product is intended for research and development purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

1-[4-(5-nitro-1H-indol-3-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(19)17-6-4-11(5-7-17)14-9-16-15-3-2-12(18(20)21)8-13(14)15/h2-3,8-9,11,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIZWOYWKCWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556333
Record name 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111608-65-2
Record name 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In-Depth Technical Guide: Elucidating the Mechanism of Action of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel synthetic compound, 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone, hereafter referred to as Cmpd-X. The presence of a 5-nitroindole scaffold suggests potential anticancer activity, as derivatives of this class have been shown to target various elements of cellular proliferation and survival pathways.[1][2][3][4][5][6][7] This document outlines a proposed mechanism centered on the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in human malignancies.[8][9][10][11] We present a logical, multi-stage experimental workflow designed to systematically investigate the biological activity of Cmpd-X, from initial cytotoxicity assessments to precise target identification and pathway analysis. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and detailed, actionable protocols required to rigorously characterize a novel therapeutic candidate.

Introduction: The Rationale for Investigating Cmpd-X

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][4][12][13][14] The addition of a nitro group, specifically at the 5-position of the indole ring, has been shown in several studies to confer potent and specific biological activities. Notably, 5-nitroindole derivatives have been investigated as stabilizers of G-quadruplex structures in the c-Myc promoter and as inducers of reactive oxygen species (ROS), both of which are viable anticancer strategies.[15][16][17]

Given its structural features, we hypothesize that Cmpd-X is an inhibitor of a key cellular proliferation pathway. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9][10][11] This guide will therefore proceed under the working hypothesis that Cmpd-X exerts its effects by inhibiting one or more kinase nodes within this pathway.

The following sections detail a systematic approach to test this hypothesis, beginning with broad cellular effects and progressively narrowing the focus to the specific molecular interactions.

Stage 1: Assessment of Cellular Viability and Cytotoxicity

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency (e.g., IC50) and informs the concentration range for subsequent mechanistic studies.

2.1. Scientific Rationale

Cell viability assays measure the overall metabolic activity of a cell population. A reduction in viability upon treatment with Cmpd-X indicates either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. We will employ a tetrazolium reduction assay, a standard and reliable method for this purpose. The XTT assay is chosen over the older MTT assay due to its use of a water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step and generally leads to higher reproducibility.[18][19][20][21][22]

2.2. Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer) in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Cmpd-X dilutions. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent).

  • Assay Execution: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2. The incubation time should be optimized based on the metabolic rate of the cell line.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of Cmpd-X concentration and fit the data to a dose-response curve to determine the IC50 value.

2.3. Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginCmpd-X IC50 (µM)
MCF-7Breast Adenocarcinoma1.2
A549Lung Carcinoma2.5
PC-3Prostate Adenocarcinoma0.8
HCT116Colon Carcinoma1.5
Stage 2: Identification of the Primary Molecular Target

With the cytotoxic potential of Cmpd-X established, the next critical phase is to identify its direct molecular target. Based on our hypothesis, we will investigate its interaction with key kinases in the PI3K/Akt/mTOR pathway and other common targets of indole-based compounds.

3.1. Scientific Rationale

Several methods can be used to identify the target of a small molecule inhibitor.

  • Kinase Profiling: A broad screening against a panel of purified kinases provides a direct measure of inhibitory activity and selectivity. This is a crucial step to confirm or refute the PI3K/Akt/mTOR hypothesis and to identify potential off-target effects.[23]

  • Chemoproteomics: This powerful technique uses an immobilized version of the compound to "pull down" binding proteins from a total cell lysate, which are then identified by mass spectrometry. This provides an unbiased view of the compound's interactome within a near-physiological context.[24][25]

  • Tubulin Polymerization Assay: Many indole derivatives are known to interfere with microtubule dynamics.[5] An in vitro tubulin polymerization assay can quickly determine if Cmpd-X shares this mechanism.[26][27][28][29][30]

  • DNA Intercalation Assay: The planar indole ring could potentially intercalate into DNA. A fluorescence-based displacement assay can assess this possibility.[31][32][33][34][35]

For this guide, we will focus on a targeted kinase profiling approach first, followed by validation within the cell.

3.2. Experimental Workflow: Target Identification

The workflow for identifying the primary target of Cmpd-X is a multi-step process designed to first screen broadly and then validate specifically.

G cluster_0 Broad Screening cluster_1 Target Validation A In Vitro Kinase Panel Screen (e.g., ADP-Glo™ Assay) D Cellular Target Engagement (e.g., NanoBRET™ Assay) A->D Identified Kinase Hit(s) B Tubulin Polymerization Assay E Western Blot for Downstream Signaling B->E If Positive C DNA Intercalation Assay C->E If Positive D->E Confirmed Target

Caption: Experimental workflow for target identification and validation.

3.3. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based assay to measure the activity of a broad panel of kinases in the presence of Cmpd-X. The assay quantifies the amount of ADP produced during the kinase reaction.

  • Kinase Reaction Setup: In a 384-well plate, set up kinase reactions containing the specific kinase (e.g., PI3Kα, Akt1, mTOR), its substrate (e.g., PIP2 for PI3K, a peptide for Akt/mTOR), and ATP in the appropriate reaction buffer.

  • Inhibitor Addition: Add Cmpd-X at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM). Include no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to controls and plot percent inhibition versus Cmpd-X concentration to determine the IC50 for each kinase.

3.4. Data Presentation: Hypothetical Kinase Selectivity Profile
Kinase TargetIC50 (nM)Kinase Family
PI3Kα 15 Lipid Kinase
PI3Kβ 25 Lipid Kinase
PI3Kδ 80 Lipid Kinase
PI3Kγ 120 Lipid Kinase
mTOR 35 Protein Kinase (PIKK)
Akt1>10,000Protein Kinase (AGC)
PDK1>10,000Protein Kinase (AGC)
SRC>5,000Protein Kinase (Tyrosine)
EGFR>10,000Protein Kinase (Tyrosine)

This hypothetical data suggests Cmpd-X is a potent, dual inhibitor of Class I PI3K isoforms and mTOR, a profile seen in other advanced kinase inhibitors.[8][9][36]

Stage 3: Mapping the Downstream Signaling Cascade

Confirming that Cmpd-X inhibits PI3K and mTOR in vitro is a critical step. However, it is essential to demonstrate that this inhibition occurs within intact cells and leads to the expected downstream consequences.

4.1. Scientific Rationale

Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation.[37][38][39][40] By treating cells with Cmpd-X and probing for key phosphorylated proteins in the PI3K/Akt/mTOR pathway, we can directly observe the compound's effect on the signaling cascade. A potent inhibitor should decrease the phosphorylation of downstream effectors of PI3K and mTOR. Multiplex Western Blotting can be used to analyze multiple proteins on the same blot, increasing efficiency and providing a more comprehensive view of the pathway.[41]

4.2. Signaling Pathway: The PI3K/Akt/mTOR Axis

The following diagram illustrates the core components of the PI3K/Akt/mTOR pathway and the expected points of inhibition by Cmpd-X.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (S473/T308) PDK1->pAkt (T308) mTORC1 mTORC1 pAkt->mTORC1 pS6K p-S6K mTORC1->pS6K pFourEBP1 p-4E-BP1 mTORC1->pFourEBP1 mTORC2 mTORC2 mTORC2->pAkt (S473) S6K S6K Growth Cell Growth, Proliferation, Survival pS6K->Growth FourEBP1 4E-BP1 pFourEBP1->Growth Inhibitor Cmpd-X Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Cmpd-X is hypothesized to dually inhibit PI3K and mTOR.

4.3. Experimental Protocol: Western Blot Analysis
  • Cell Culture and Treatment: Seed PC-3 cells (selected for their high potency in the viability assay) in 6-well plates. Grow to 70-80% confluency. Treat cells with Cmpd-X at various concentrations (e.g., 0 µM, 0.1 µM, 0.3 µM, 1 µM, 3 µM) for a defined period (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20 µg) onto a 4-20% polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. The antibodies of interest include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

4.4. Expected Results

Treatment with Cmpd-X is expected to cause a dose-dependent decrease in the phosphorylation of both Akt (a downstream effector of PI3K) and S6 ribosomal protein (a downstream effector of mTORC1). This would provide strong cellular evidence that Cmpd-X engages and inhibits the PI3K/mTOR pathway as predicted by the in vitro kinase profiling.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage strategy to elucidate the mechanism of action for the novel compound 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone (Cmpd-X). The proposed workflow, beginning with cell viability screening and progressing through target identification and pathway validation, provides a robust framework for characterizing its anticancer potential.

The hypothetical data presented strongly suggests that Cmpd-X acts as a dual PI3K/mTOR inhibitor. This mechanism is clinically relevant and positions the compound as a promising candidate for further development.

Future studies should focus on:

  • In Vivo Efficacy: Evaluating the antitumor activity of Cmpd-X in xenograft mouse models.

  • Pharmacokinetics and ADME: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound.

  • Off-Target Profiling: Conducting broader, unbiased screening (e.g., full kinome scans, chemoproteomics) to fully understand its selectivity and potential for toxicity.

  • Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to Cmpd-X in cancer cell lines.

By following the logical and experimentally validated steps detailed in this guide, researchers can effectively move a promising chemical entity from initial observation to a well-characterized preclinical candidate.

References
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • XTT Assays vs MTT. Biotech Spain.
  • Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Deriv
  • Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules.
  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Molecules.
  • New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Opinion in Pharmacology.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
  • CyQUANT™ MTT and XTT Cell Viability Assays. Thermo Fisher Scientific.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Molecules.
  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols.
  • Synthesis and Anticancer Activity of Indole-Functionalized Deriv
  • Cell Viability Assays. Assay Guidance Manual.
  • Rapid profiling of protein kinase inhibitors by quantitative proteomics.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Tubulin Polymeriz
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc..
  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Tubulin Polymerization HTS Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc..
  • How to analytically quantify a chemical's potential to intercalate DNA?.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Application of 5-Nitroindole in Anticancer Drug Discovery: Applic
  • Western Blotting Protocol. Cell Signaling Technology.
  • Application Notes and Protocols for DNA Intercal
  • Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology.
  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry.
  • DNA intercal
  • DNA Intercal
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipit
  • Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics. Nano Letters.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem.
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today.
  • Western Blotting Protocol Video. Cell Signaling Technology.
  • Western blot protocol. Abcam.
  • 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone. EvitaChem.

Sources

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone (CAS: 111608-65-2) represents a highly privileged scaffold in modern medicinal chemistry. Featuring a 5-nitroindole core coupled to an N-acetylated piperidine ring, this molecule serves as a critical intermediate in the synthesis of high-affinity serotonin (5-HT) receptor ligands and novel kinase inhibitors (e.g., Wee1 inhibitors). This technical guide provides a rigorous breakdown of its physicochemical properties, structural rationale, and a highly chemoselective, self-validating synthetic workflow designed to preserve the reactive nitro pharmacophore during alkene reduction.

Chemical Structure & Physical Properties

The structural architecture of this compound is defined by three distinct functional domains:

  • Indole Core: Provides the primary hydrophobic bulk and hydrogen-bond donor capacity (via the pyrrole NH).

  • 5-Nitro Substitution: Acts as a strong electron-withdrawing group (EWG). This significantly lowers the pKa of the indole NH, alters the electronic distribution of the aromatic system, and serves as a synthetic handle for downstream reduction to an amine.

  • N-Acetylpiperidine Ring: The piperidine ring at the C3 position dictates the 3D spatial geometry crucial for GPCR binding. The N-acetyl group caps the basic secondary amine, modulating lipophilicity and preventing non-specific off-target interactions.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-[4-(5-nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one
CAS Number 111608-65-2
Molecular Formula C₁₅H₁₇N₃O₃
Molecular Weight 287.31 g/mol
Topological Polar Surface Area (TPSA) 81.1 Ų
Hydrogen Bond Donors 1 (Indole NH)
Hydrogen Bond Acceptors 3 (Nitro O₂, Amide O)
Rotatable Bonds 2

Mechanistic Synthesis & Experimental Protocols

Synthesizing 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone requires overcoming a significant chemoselectivity challenge: reducing a tetrahydropyridine double bond without reducing the highly reactive 5-nitro group. The following two-step workflow utilizes a self-validating system of in-process controls (IPC) to ensure structural integrity.

Step 1: Base-Catalyzed Aldol-Type Condensation

Objective: Form the intermediate 1-acetyl-4-(5-nitro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine. Causality: The C3 position of indole is naturally nucleophilic. However, the strongly electron-withdrawing 5-nitro group deactivates the pyrrole ring. To overcome this high activation energy barrier, a strong base (KOH) and elevated temperatures (reflux) are required to drive the nucleophilic attack on the carbonyl carbon of 1-acetylpiperidin-4-one, followed by spontaneous dehydration.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 5-nitroindole (1.0 eq, 10 mmol) and 1-acetylpiperidin-4-one (1.2 eq, 12 mmol) in 50 mL of anhydrous methanol.

  • Base Addition: Slowly add KOH pellets (2.0 eq, 20 mmol) to the stirring mixture at room temperature.

  • Reflux: Heat the reaction mixture to 70°C and reflux for 14 hours under a nitrogen atmosphere.

  • IPC (Self-Validation): Perform TLC (DCM:MeOH 9:1). The reaction is valid when the 5-nitroindole spot (strong UV absorber) is completely consumed, replaced by a lower-Rf fluorescent spot.

  • Workup: Cool to room temperature, quench with 100 mL of ice-cold distilled water, and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography to isolate the yellow crystalline tetrahydropyridine intermediate.

Step 2: Chemoselective Ionic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to yield the final piperidine product without affecting the 5-nitro group. Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) lacks chemoselectivity and will indiscriminately reduce the 5-nitro group to an aniline derivative . To bypass this, we utilize Ionic Hydrogenation . Trifluoroacetic acid (TFA) protonates the alkene to form a stable tertiary carbocation. Triethylsilane (Et₃SiH) then acts as a hydride donor to trap the carbocation . The nitro group remains completely inert under these specific acidic, hydride-transfer conditions.

Step-by-Step Protocol:

  • Solvation: Dissolve the tetrahydropyridine intermediate (1.0 eq, 5 mmol) in 30 mL of anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Protonation: Add TFA (10.0 eq, 50 mmol) dropwise. The solution will darken as the carbocation forms.

  • Hydride Transfer: Add Triethylsilane (Et₃SiH, 3.0 eq, 15 mmol) dropwise to the chilled solution.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 6 hours.

  • IPC (Self-Validation): Monitor via LC-MS. The reaction is complete when the mass shifts from [M+H]⁺ = 286.3 m/z (alkene) to [M+H]⁺ = 288.3 m/z (alkane).

  • Quenching: Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ dropwise until the pH reaches ~8 (monitor CO₂ evolution).

  • Isolation: Extract the aqueous layer with DCM (2 x 30 mL), dry the organic phase over MgSO₄, and evaporate the solvent. Recrystallize from ethanol to yield pure 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone.

SynthesisWorkflow SM1 5-Nitroindole Cond Base Condensation (KOH / MeOH, 70°C) SM1->Cond SM2 1-Acetyl-4-piperidone SM2->Cond Int Tetrahydropyridine Intermediate Cond->Int Path1 Pd/C + H2 (Catalytic Hydrogenation) Int->Path1 Non-selective Path2 Et3SiH + TFA (Ionic Hydrogenation) Int->Path2 Chemoselective Fail 5-Amino-indole Derivative (Nitro Reduced - Unwanted) Path1->Fail Success 1-[4-(5-Nitro-1H-indol-3-yl) -1-piperidinyl]ethanone (Target Product) Path2->Success

Fig 1. Chemoselective synthesis workflow highlighting the necessity of ionic hydrogenation.

Biological Relevance & Pharmacological Profiling

The 5-nitroindole-piperidine scaffold is rarely the final drug candidate; rather, it is a highly stable, isolable precursor. Upon controlled reduction of the nitro group to an amine (using Pd/C and H₂ after the piperidine ring is established), the resulting 5-amino-3-(piperidin-4-yl)indole becomes a versatile nucleophile.

These derivatives are critical pharmacophores for Serotonin (5-HT) receptor agonists (specifically 5-HT₁D and 5-HT₁F subtypes, used in anti-migraine therapies) and are increasingly utilized in the design of Wee1 kinase inhibitors for oncology . The spatial orientation provided by the piperidine ring allows deep insertion into the GPCR orthosteric binding pocket, while the indole nitrogen forms a critical hydrogen bond with conserved threonine/aspartate residues in the receptor.

SignalingPathway Ligand Indole-Piperidine Derivative Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds GProtein Gαi/o Protein Activation Receptor->GProtein Conformational Change AC Adenylate Cyclase Inhibition GProtein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lowers PKA Reduced PKA Activity cAMP->PKA Downregulates Effect Modulated Neural Excitability PKA->Effect Cellular Response

Fig 2. Typical GPCR (5-HT) signaling pathway modulated by indole-piperidine pharmacophores.

Analytical Validation

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): The disappearance of the vinylic proton (~6.0 ppm) confirms the reduction of the tetrahydropyridine ring. The presence of the N-acetyl methyl singlet (~2.1 ppm) and the highly deshielded indole NH proton (>11.5 ppm, due to the 5-nitro EWG effect) confirms structural integrity.

  • LC-MS (ESI+): A dominant peak at m/z 288.3 [M+H]⁺ must be observed. The absence of m/z 258.3 indicates that the nitro group was successfully preserved and not reduced to an amine.

References

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at:[Link]

  • A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 2025, 15(53), 45524–45542. Available at:[Link]

  • Medicinal Chemistry Driven Approaches Toward Novel and Selective Serotonin 5-HT₆ Receptor Ligands. Journal of Medicinal Chemistry, 2004, 47(19), 4684–4696. Available at:[Link]

Pharmacokinetic Profiling of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone (CAS: 111608-65-2) represents a highly specialized pharmacophore frequently utilized in the discovery of central nervous system (CNS) therapeutics, antimicrobial agents, and targeted oncology drugs. Structurally, it is characterized by two distinct functional domains:

  • The Indole-Piperidine Core: A privileged scaffold that closely mimics endogenous tryptamines, conferring high affinity for monoaminergic targets (e.g., 5-HT and Dopamine receptors) [1].

  • The 5-Nitro Substituent: A highly redox-active functional group that dictates the compound's metabolic fate, toxicity profile, and potential utility as a hypoxia-activated prodrug [2].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this molecule not as a standard screening exercise, but as a targeted investigation into its unique metabolic liabilities. The presence of the nitroaromatic group necessitates specialized in vitro and in vivo protocols to accurately capture nitroreduction—a pathway often missed in standard aerobic microsomal assays [3]. This whitepaper details a self-validating, causality-driven framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Physicochemical Properties & Predictive ADME

Before initiating wet-lab protocols, it is critical to understand how the compound's structural topology influences its biological disposition. The electron-withdrawing nature of the 5-nitro group ( σp​=+0.78 ) significantly alters the electron density of the indole ring, reducing its susceptibility to standard CYP450-mediated aromatic hydroxylation while simultaneously turning it into a prime substrate for nitroreductases (NTRs) [2].

The N-acetylation of the piperidine ring eliminates the basic secondary amine, reducing the compound's overall basicity (pKa) and increasing its lipophilicity (LogP). This structural modification enhances passive membrane permeability but may increase the compound's reliance on hepatic clearance over renal excretion.

Table 1: Target Physicochemical & Pharmacokinetic Parameters
ParameterPredictive Rationale for 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanoneAnalytical Method
LogD (pH 7.4) ~2.5 - 3.5 (Optimal for CNS penetration due to N-acetylation).Shake-flask / LC-UV
Metabolic Stability (T½) Highly dependent on oxygen tension. Rapid clearance expected under anaerobic conditions.Liver Microsomes (Aerobic vs. Anaerobic)
Permeability (Papp) High passive permeability; potential P-gp efflux substrate due to the planar indole.MDCK-MDR1 Transwell Assay
Plasma Protein Binding >85% bound (driven by lipophilic indole and piperidine rings).Equilibrium Dialysis

In Vitro Pharmacokinetic Workflows: Causality & Protocol Design

Standard PK profiling often fails for nitroaromatic compounds because typical microsomal stability assays are conducted under highly oxygenated conditions. Type II nitroreductases catalyze a one-electron reduction to a nitro anion radical. In the presence of oxygen, this radical undergoes futile redox cycling , reverting to the parent nitro compound and generating reactive oxygen species (ROS), falsely indicating high metabolic stability [2, 4].

To establish a self-validating system, we must evaluate clearance under both aerobic and anaerobic conditions.

Metabolic Stability: Aerobic vs. Anaerobic Microsomal Assay

Objective: Differentiate between CYP450-mediated oxidation (piperidine/indole core) and NTR-mediated reduction (5-nitro group).

Step-by-Step Methodology:

  • Preparation: Prepare rat and human liver microsomes (HLM/RLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Atmospheric Control:

    • Aerobic Arm: Incubate under standard atmospheric conditions ( O2​ present).

    • Anaerobic Arm: Purge the buffer and incubation chambers with N2​ gas for 30 minutes prior to the assay to simulate the hypoxic environment of the lower gastrointestinal tract and solid tumors [4].

  • Initiation: Add 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone (final concentration: 1 µM). Initiate the reaction by adding an NADPH regenerating system.

  • Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

Causality Check: If intrinsic clearance ( CLint​ ) is significantly higher in the anaerobic arm, the primary metabolic route is nitroreduction, leading to the formation of the 5-amino metabolite.

Caption: Divergent metabolic pathways of the nitro-indole scaffold based on oxygen tension.

Blood-Brain Barrier (BBB) Permeability: MDCK-MDR1 Assay

Given the structural similarity to CNS-active agents, assessing BBB penetration and P-glycoprotein (P-gp) efflux liability is mandatory.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto polycarbonate transwell inserts. Culture for 5-7 days until transepithelial electrical resistance (TEER) exceeds 150 Ω⋅cm2 .

  • Dosing: Apply the compound (10 µM in HBSS buffer, 1% DMSO) to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Quantification: Sample from the receiver chambers and quantify via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

  • Validation: Use Digoxin as a positive control for P-gp efflux and Propranolol for high passive permeability.

In Vivo Pharmacokinetic Profiling

To translate in vitro findings, a rodent PK study is required. The gut microbiome plays a massive role in the first-pass metabolism of nitroaromatics due to high concentrations of bacterial nitroreductases [3]. Therefore, oral bioavailability ( F% ) may be heavily compromised by pre-systemic microbial reduction.

Rodent Study Design
  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Intravenous (IV) Dosing: 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Oral (PO) Dosing: 10 mg/kg formulated in 0.5% Methylcellulose (suspension) to assess gut absorption.

  • Sampling Timepoints: Predose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Matrix: 200 µL whole blood collected via jugular vein catheter, centrifuged to isolate plasma, and stored at -80°C.

Bioanalytical Framework (LC-MS/MS)

To ensure trustworthiness, the bioanalytical method must multiplex the detection of the parent compound and its primary stable metabolite (the 5-amino derivative).

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions:

    • Parent Compound: [M+H]+≈m/z288.1→Fragment m/z144.0 (cleavage of the piperidine-ethanone group).

    • 5-Amino Metabolite: [M+H]+≈m/z258.1→Fragment m/z114.0 .

  • Chromatography: C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

Caption: Sequential workflow for in vivo pharmacokinetic parameter estimation.

Data Synthesis and Strategic Interpretation

Upon completion of the PK profiling, the data must be synthesized using Non-Compartmental Analysis (NCA). For 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone, researchers should pay close attention to the discrepancy between IV and PO exposure.

If the compound exhibits a high IV half-life but low oral bioavailability ( F<10% ), the causality is likely gut-microbiota-mediated nitroreduction rather than poor solubility. In such cases, formulation strategies (e.g., enteric coating) or structural optimization (e.g., replacing the nitro group with a bioisosteric trifluoromethyl or cyano group) may be required to advance the scaffold into clinical development.

References

  • In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. PubMed / National Institutes of Health. Available at:[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology / PMC. Available at:[Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen / African Journal of Pharmaceutical Sciences. Available at:[Link]

  • Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. ResearchGate. Available at:[Link]

Toxicity and Safety Profile of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone (CAS: 111608-65-2) represents a highly specialized synthetic intermediate and research chemical[1]. Structurally, it is defined by two distinct pharmacophores: a 5-nitroindole core and an N-acetylated piperidine ring. From a drug development and toxicological perspective, the presence of the nitroaromatic group introduces profound safety liabilities, most notably genotoxicity and hepatotoxicity, while the piperidine moiety dictates its physicochemical distribution and potential central nervous system (CNS) off-target effects.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic toxicology of this molecule, establish predictive safety metrics, and provide self-validating preclinical protocols necessary to evaluate its viability in any drug discovery pipeline.

Structural Toxicophores & Mechanistic Pathways

The 5-Nitroindole Liability: Mutagenesis and Oxidative Stress

Nitroaromatic compounds are notoriously flagged in structural alerts for mutagenicity[2]. The toxicity of the 5-nitroindole moiety is not inherent to the parent molecule but is driven by its enzymatic bioactivation[3].

In biological systems, the nitro group undergoes sequential reduction catalyzed by bacterial nitroreductases (in the gut microbiome or Ames tester strains) or mammalian cytochrome P450 (CYP) reductases[2][4].

  • Redox Cycling: The initial single-electron reduction forms a nitro anion radical. In the presence of oxygen, this radical can undergo futile redox cycling, generating superoxide anions (ROS) and causing severe oxidative stress. In primary hepatocytes, 5-nitroindole derivatives have been shown to uncouple oxidative phosphorylation and rapidly deplete the adenylate energy charge (ATP levels)[5].

  • DNA Alkylation: Further reduction yields a nitroso intermediate and subsequently a hydroxylamine[3]. Phase II metabolism (via O-acetyltransferases or sulfotransferases) converts the hydroxylamine into a highly electrophilic arylnitrenium ion[2][3]. This terminal electrophile covalently binds to nucleophilic centers on DNA (primarily guanine residues), leading to frameshift mutations and base-pair substitutions[4].

MetabolicPathway A 1-[4-(5-Nitro-1H-indol-3-yl) -1-piperidinyl]ethanone B Nitro Anion Radical (ROS Generation) A->B 1e- Reduction B->A Redox Cycling C Nitroso Intermediate B->C 1e- Reduction D Hydroxylamine Derivative C->D 2e- Reduction E Phase II Conjugation (O-Acetylation) D->E NAT Enzymes F Arylnitrenium Ion (Electrophile) E->F Solvolysis G DNA Adducts (Mutagenesis) F->G Covalent Binding

Metabolic bioactivation of the 5-nitroindole moiety leading to genotoxicity.

The N-Acetylated Piperidine Ring: Modulating Basicity

Piperidine rings are ubiquitous in CNS-active therapeutics[6]. Typically, the basic secondary amine of a piperidine ring drives lysosomotropism, leading to drug-induced phospholipidosis (DIPL) and hERG channel inhibition (cardiotoxicity). However, in 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone, the piperidine nitrogen is acetylated (ethanone). This amide formation neutralizes the basicity of the nitrogen, significantly lowering the pKa. While this mitigates DIPL and hERG liabilities, it increases the overall lipophilicity (LogP), ensuring high blood-brain barrier (BBB) permeability and necessitating rigorous CNS safety pharmacology screening.

Quantitative Safety Metrics

Based on the structural pharmacophores and historical data for analogous nitro-piperidinyl indoles, the following predictive toxicological profile is established to guide experimental thresholds.

Table 1: Predicted Toxicity Metrics for 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone

Assay / MetricTarget / MechanismExpected Outcome / ValueRisk Level
Ames Test (TA98/TA100) Bacterial Reverse MutationPositive (with and without S9)High (Genotoxic)
Ames Test (TA98NR) Nitroreductase-deficientNegative / Significantly ReducedMechanistic Confirmation
Hepatocyte Viability Mitochondrial ATP DepletionLC50 ~25 - 100 µMModerate
hERG Inhibition Cardiac K+ ChannelIC50 > 10 µM (Low basicity)Low
BBB Permeability CNS PenetrationHigh PermeabilityModerate (Off-target CNS)

Self-Validating Preclinical Protocols

To empirically validate the safety profile of this compound, researchers must deploy a tiered, self-validating screening workflow.

ToxWorkflow T1 Tier 1: In Silico Profiling (Lipophilicity & Alerts) T2 Tier 2: Genotoxicity Assay (Ames TA98/TA100 ± S9) T1->T2 T3 Tier 3: Hepatotoxicity (ATP Depletion in Hepatocytes) T2->T3 T4 Tier 4: CNS Safety (Receptor Profiling) T3->T4 Decision Go / No-Go Decision (Lead Optimization) T4->Decision

Step-by-step preclinical safety screening workflow for nitro-piperidinyl compounds.

Protocol 1: Mechanistic Bacterial Reverse Mutation Assay (Modified Ames)

Causality Rationale: Standard Ames testing will likely yield a positive result due to bacterial nitroreductases directly activating the 5-nitro group[7]. To prove that the nitro group is the exclusive driver of mutagenesis (and not the piperidine core), a parallel assay using nitroreductase-deficient strains is mandatory.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 and TA100 (sensitive to frameshift and base-pair substitutions, respectively) alongside the nitroreductase-deficient isogenic strain TA98NR.

  • Metabolic Activation: Prepare a 10% mammalian S9 fraction (Aroclor 1254-induced rat liver) to simulate hepatic CYP450 metabolism.

  • Dosing & Controls:

    • Test Article: 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone at 1, 10, 100, and 1000 µ g/plate .

    • Positive Controls: 4-Nitroquinoline-1-oxide (direct mutagen) and 2-Aminoanthracene (S9-dependent mutagen).

    • Vehicle Control: DMSO (max 1% v/v final concentration).

  • Plate Incorporation: Mix 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for -S9), and 50 µL of test compound into top agar. Overlay onto minimal glucose agar plates.

  • Incubation & Validation: Incubate at 37°C for 48 hours. Count revertant colonies.

  • Data Interpretation: A >2-fold increase in revertants in TA98 but not in TA98NR confirms the 5-nitro group as the specific mutagenic toxicophore.

Protocol 2: Hepatocyte Mitochondrial Toxicity & ATP Depletion Assay

Causality Rationale: Nitroaromatic redox cycling generates superoxide radicals that damage mitochondrial membranes and uncouple oxidative phosphorylation, leading to rapid ATP depletion before overt cell lysis occurs[5].

Step-by-Step Methodology:

  • Cell Culture: Isolate primary rat hepatocytes via two-step collagenase perfusion. Seed at 5×104 cells/well in 96-well collagen-coated plates.

  • Compound Exposure: Treat cells with the compound at 0, 10, 25, 50, and 100 µM for 4 hours and 24 hours.

  • Orthogonal Validation (Self-Validating Step):

    • Readout A (Membrane Integrity): Measure Lactate Dehydrogenase (LDH) release in the supernatant.

    • Readout B (Energy Charge): Lyse cells and quantify intracellular ATP using a firefly luciferase/luciferin luminescence assay.

  • Control System: Use Rotenone (10 µM) as a positive control for mitochondrial complex I inhibition and ATP depletion.

  • Data Interpretation: If ATP depletion occurs at 4 hours (Readout B) without significant LDH leakage (Readout A), the compound is a direct mitochondrial toxicant driven by nitro-redox cycling.

Strategic Risk Mitigation

If 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone is identified as a hit in a phenotypic screen, it cannot progress as a clinical candidate without structural optimization. The genotoxic liability of the 5-nitro group is absolute. Lead optimization must focus on bioisosteric replacement of the nitro group. Substituting the −NO2​ with a strongly electron-withdrawing but metabolically stable group—such as a cyano ( −CN ) or trifluoromethyl ( −CF3​ ) moiety—will eliminate the nitroreduction pathway, abolishing Ames positivity while maintaining the electronic distribution of the indole core.

References

Sources

Predicted receptor targets for 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Pharmacological Profiling of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone: A Structural and Mechanistic Whitepaper

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the 3-(piperidin-4-yl)indole scaffold is frequently recognized as a privileged structure for aminergic G protein-coupled receptors (GPCRs). However, the specific functionalization of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone —specifically its N-acetylation and 5-nitro substitution—fundamentally rewrites its pharmacological signature.

As a Senior Application Scientist, I approach target prediction not through blind screening, but through rigorous structure-activity relationship (SAR) deconstruction. This whitepaper establishes the predictive rationale for this compound, hypothesizing a shift away from classic serotonergic targets toward the melatonergic system (MT1/MT2 receptors) , supported by self-validating experimental workflows designed to confirm these predictions.

Structural Deconstruction & Pharmacophore Mapping

To predict the receptor targets of this compound, we must analyze the causality behind its structural features. Every functional group acts as a specific "key" to a receptor's "lock."

The N-Acetyl Piperidine Switch: Abolishing Aminergic Affinity

The most critical feature of this molecule is the acetyl group attached to the piperidine nitrogen. In classic aminergic GPCRs (e.g., 5-HT1A, 5-HT2A, D2), orthosteric binding strictly requires a basic, protonated amine to form a highly conserved salt bridge with an aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3)[1][2].

  • Causality: Acetylation neutralizes the basicity of the piperidine nitrogen, converting it into an amide. This effectively abolishes the compound's ability to form the critical Asp3.32 salt bridge, rendering it highly unlikely to act as a potent orthosteric ligand for classic serotonin or dopamine receptors[1][3].

The Melatonergic Pharmacophore: N-Acetyl and 5-Substitution

While the N-acetyl group destroys aminergic affinity, it perfectly fulfills the primary pharmacophore requirement for Melatonin receptors (MT1 and MT2) . The endogenous ligand, melatonin (N-acetyl-5-methoxytryptamine), relies heavily on its N-acetyl group for receptor recognition and activation[4][5].

  • The 3-Piperidine Spacer: In this compound, the piperidine ring acts as a conformationally restricted bioisostere of melatonin's flexible ethylamine chain, locking the N-acetyl group into a rigid vector that often enhances receptor subtype selectivity.

  • The 5-Nitro Group: Melatonin utilizes a 5-methoxy group to form a crucial hydrogen bond with Asn162 (in MT1) or Asn175 (in MT2) located at position 4.60 in TM4[6][7]. The 5-nitro group in our target compound is a potent hydrogen bond acceptor that can mimic this interaction, potentially offering greater metabolic stability against O-demethylation.

SAR_Logic Core Indole-Piperidine Core N_Acetyl N-Acetylation (Neutral Amide) Core->N_Acetyl Nitro 5-Nitro Group (H-Bond Acceptor) Core->Nitro No5HT Abolishes Asp3.32 Salt Bridge (Loss of 5-HT/D2 Affinity) N_Acetyl->No5HT MT_Affinity Mimics Melatonin N-Acetyl (Gains MT1/MT2 Affinity) N_Acetyl->MT_Affinity Asn_Interact Interacts with Asn4.60 (Receptor Activation) Nitro->Asn_Interact MT_Affinity->Asn_Interact Synergistic Binding

Diagram 1: Structural logic tree dictating the shift from serotonergic to melatonergic affinity.

Predicted Receptor Targets & Signaling Pathways

Based on the SAR logic, the predicted target profile is as follows:

  • Primary Targets: MT1 (Mel1a) and MT2 (Mel1b) Receptors. The compound is predicted to act as an MT1/MT2 agonist or partial agonist. Both receptors are Gi/o-coupled GPCRs. Activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels.

  • Secondary Target: Sigma-1 Receptor (σ1R). The σ1R is known to tolerate bulky, neutral, and amide-containing indole-piperidine derivatives[8]. While not the primary designed target, it represents a highly probable secondary binding site.

  • Anti-Targets: 5-HT and Dopamine Receptors. Predicted to have negligible affinity (Ki > 10 µM) due to the lack of a protonatable amine.

MT_Signaling Ligand 1-[4-(5-Nitro-1H-indol-3-YL) -1-piperidinyl]ethanone Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gprotein Gi/o Protein Complex (αi, β, γ) Receptor->Gprotein Activation Adenylate Adenylate Cyclase (Inhibited) Gprotein->Adenylate Gαi Subunit Inhibits cAMP cAMP Levels (Decreased) Adenylate->cAMP Reduces Production PKA Protein Kinase A (Downregulated) cAMP->PKA Reduces Activation

Diagram 2: Predicted Gi/o-coupled signaling pathway upon MT1/MT2 receptor activation.

Quantitative Prediction Summary
Target ReceptorPredicted Affinity (Ki)Functional RoleStructural Rationale
MT1 / MT2 High (1–50 nM)Agonist / Partial AgonistN-acetyl mimics melatonin; 5-nitro acts as H-bond acceptor for Asn4.60.
Sigma-1 (σ1R) Moderate (100–500 nM)Unknownσ1R tolerates neutral, lipophilic N-acetyl piperidine scaffolds.
5-HT1A / 5-HT2A Negligible (>10,000 nM)NoneLack of basic amine prevents essential Asp3.32 salt bridge formation.

Experimental Validation Protocols

To establish trustworthiness, predictive models must be challenged by self-validating experimental systems. The following protocols are designed to confirm the predicted melatonergic activity while actively ruling out serotonergic off-targets.

Protocol 1: Orthogonal Radioligand Competition Binding

This protocol determines the binding affinity (Ki) at MT1/MT2 receptors.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of the radioligand 2-[125I]iodomelatonin (final concentration 0.1 nM), and 25 µL of the test compound (serial dilutions from 10 pM to 10 µM).

  • Controls (Self-Validation):

    • Positive Control: Unlabeled melatonin (10 µM) to define non-specific binding (NSB).

    • Negative Control: Serotonin (10 µM) to prove that classic aminergic ligands do not displace the melatonergic radioligand.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Data Analysis: Measure radioactivity using a gamma counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Gi/o Coupling)

Binding does not equal function. This assay determines if the compound acts as an agonist (mimicking melatonin) or an antagonist.

  • Cell Plating: Seed MT1/MT2-expressing CHO cells into 384-well plates at 10,000 cells/well.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 15 minutes. Add Forskolin (10 µM) to artificially stimulate adenylate cyclase and raise baseline cAMP levels.

  • Compound Addition: Add the test compound at varying concentrations.

    • Agonist readout: If the compound is an agonist, it will activate the Gi pathway, inhibiting adenylate cyclase and reducing the Forskolin-induced cAMP spike.

  • Antagonist Reversal (The Validation Step): In a parallel well, co-incubate the test compound with Luzindole (1 µM) , a known competitive melatonin receptor antagonist. If Luzindole blocks the compound's effect, it definitively proves the response is MT-receptor mediated.

  • Detection: Lyse cells and measure cAMP using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

Workflow Synth Compound Preparation Bind Radioligand Binding (2-[125I]iodomelatonin) Synth->Bind Func cAMP Functional Assay (Forskolin-stimulated) Bind->Func If Ki < 1µM Data Schild Analysis & Ki Determination Func->Data

Diagram 3: High-throughput screening and validation workflow for melatonergic ligands.

Conclusion

Through rigorous structural deconstruction, we can confidently predict that 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is not a classic serotonergic agent, but rather a structurally constrained melatonin receptor (MT1/MT2) ligand . The N-acetylation acts as a critical pharmacological switch, abolishing the basicity required for 5-HT/Dopamine receptor binding, while the 5-nitro group provides the necessary hydrogen-bonding vector for melatonergic activation. The proposed self-validating experimental protocols provide a definitive roadmap to confirm this hypothesis in vitro.

Sources

Identification of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone Metabolites: A Comprehensive DMPK Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone presents a unique structural topology combining an electron-deficient nitroindole core with a sterically constrained N-acetylpiperidine ring. Understanding its metabolic fate is critical for predicting pharmacokinetic (PK) clearance, identifying potentially reactive intermediates, and mitigating toxicity risks during drug development. This whitepaper provides an authoritative, step-by-step guide to the structural deconstruction, experimental identification, and mechanistic profiling of its biotransformation pathways.

Structural Deconstruction & Mechanistic Pathways

To accurately design a Metabolite Identification (MetID) study, we must first establish the causality behind the molecule's metabolic liabilities. The compound features three distinct moieties, each dictating specific enzymatic interactions:

A. The 5-Nitroindole Moiety: Susceptibility to Nitroreduction

The 5-nitro group is highly electron-deficient, acting as a primary electron acceptor. In mammalian systems, nitroaromatics undergo a sequential 6-electron reduction to form the corresponding amine (5-aminoindole). This process is catalyzed by cytosolic aldo-keto reductases (specifically AKR1C3) and NADPH:P450 oxidoreductase [1]. Furthermore, under the anaerobic conditions of the lower gastrointestinal tract, bacterial nitroreductases (e.g., NfsA, NfsB) expressed by the gut microbiome rapidly accelerate this reduction [2].

  • Causality Check: The intermediate states of this reduction—nitroso and hydroxylamine species—are highly reactive and can covalently bind to cellular macromolecules, necessitating rigorous trapping experiments during MetID.

B. The N-Acetylpiperidine Ring: CYP-Mediated Oxidation and Hydrolysis

The piperidine ring is a classic target for Cytochrome P450 (CYP) enzymes. Studies on structurally analogous 4-aminopiperidine drugs demonstrate that CYP3A4 and CYP2D6 catalyze aliphatic hydroxylation, predominantly at the α

  • or β -carbons relative to the nitrogen [3].
  • Causality Check: Because the nitrogen is acetylated, the lone pair is partially delocalized, which shifts the oxidation preference. Concurrently, the amide bond is highly susceptible to hydrolysis by hepatic and intestinal carboxylesterases (CES1/CES2), leading to N-deacetylation and the release of the secondary amine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in metabolite assignment, the experimental design must isolate enzymatic biotransformations from chemical degradation. The following protocol utilizes a self-validating matrix of controls.

Phase I & II Hepatic Metabolism (Microsomal & Hepatocyte Incubations)
  • Test System Preparation: Thaw pooled Human Liver Microsomes (HLMs) and resuspend in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.

  • Substrate Addition: Spike 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone to a final concentration of 10 µM. Ensure the organic solvent (DMSO/Acetonitrile) remains 0.1% v/v to prevent CYP inhibition.

  • Self-Validating Controls:

    • Boiled Microsome Control (BMC): Heat HLMs at 95°C for 10 minutes prior to spiking. Purpose: Identifies non-enzymatic chemical degradation.

    • Minus-Cofactor Control (-NADPH): Omit the NADPH regenerating system. Purpose: Differentiates CYP/FMO-mediated oxidation (which requires NADPH) from CES-mediated amide hydrolysis (which does not).

  • Incubation & Quenching: Incubate at 37°C with orbital shaking. At T=0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and immediately quench in 300 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Sample Processing: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

Anaerobic Microbiome Simulation (Gut Flora Metabolism)
  • Slurry Preparation: Prepare a 10% (w/v) human fecal slurry in pre-reduced Wilkins-Chalgren anaerobe broth inside an anaerobic chamber (85% N₂, 10% CO₂, 5% H₂).

  • Incubation: Spike the test compound (10 µM) and incubate at 37°C.

  • Extraction: Quench with an equal volume of cold ethyl acetate (Liquid-Liquid Extraction) to efficiently partition the polar hydroxylamines and non-polar amines. Dry under nitrogen and reconstitute in the LC mobile phase.

Quantitative Data & Metabolite Profiling

Samples are analyzed using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) operating in positive electrospray ionization (ESI+) mode. Data-Dependent Acquisition (DDA) is used to capture exact mass shifts and MS/MS fragmentation patterns.

Table 1: Predicted High-Resolution Mass Shifts for Key Metabolites

Metabolite IDBiotransformation PathwayMolecular FormulaExact Mass[M+H]⁺Expected Δ Mass (Da)Primary Enzyme(s)
M0 (Parent) NoneC₁₅H₁₇N₃O₃288.13440.0000-
M1 Nitroreduction (to Amine)C₁₅H₁₉N₃O258.1601-29.9743AKR1C3, NfsB [1,2]
M2 N-DeacetylationC₁₃H₁₅N₃O₂246.1238-42.0106CES1, CES2
M3 Aliphatic HydroxylationC₁₅H₁₇N₃O₄304.1293+15.9949CYP3A4, CYP2D6 [3]
M4 N-Deacetylation + OxidationC₁₃H₁₅N₃O₃262.1187-26.0157CES + CYPs
M5 Nitroreduction + GlucuronidationC₂₁H₂₇N₃O₇434.1922+146.0578AKR1C3 + UGTs

Note: Localization of the hydroxylation (M3) to either the piperidine ring or the indole core is determined by analyzing the MS/MS product ions. Cleavage of the C-N bond connecting the piperidine and indole rings will yield fragment ions that isolate the mass shift to a specific hemisphere of the molecule.

Visualization of the Metabolic Tree

The following diagram maps the logical flow of the biotransformation pathways, highlighting the divergence between Phase I oxidation, amide hydrolysis, and microbiome-driven nitroreduction.

MetabolicPathway Parent 1-[4-(5-Nitro-1H-indol-3-YL) -1-piperidinyl]ethanone (Parent) Nitroso Nitroso / Hydroxylamine Intermediates (Reactive) Parent->Nitroso AKR1C3 / Gut Microbiota (Reduction) Deacetyl N-Deacetylated Metabolite (Amide Hydrolysis) Parent->Deacetyl Carboxylesterases (Hydrolysis) Hydroxyl Hydroxylated Metabolites (Piperidine/Indole Oxidation) Parent->Hydroxyl CYP3A4 / CYP2D6 (Oxidation) Amino 5-Amino Metabolite (Nitroreduction) Nitroso->Amino Further Reduction PhaseII Phase II Conjugates (Glucuronides/Sulfates) Amino->PhaseII UGTs / NATs Deacetyl->PhaseII UGTs / SULTs Hydroxyl->PhaseII UGTs / SULTs

Fig 1. Principal metabolic pathways of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone.

DMPK Implications

The identification of these metabolites carries profound implications for the drug's safety and efficacy profile:

  • Toxicity of Reactive Intermediates: The transition from the 5-nitro to the 5-amino state passes through nitroso and hydroxylamine intermediates. These species are known biological reactive intermediates (BRIs) capable of inducing oxidative stress or forming DNA/protein adducts. Glutathione (GSH) trapping assays should be conducted in parallel with the MetID workflow to quantify this risk.

  • Pharmacological Activity of M2: The N-deacetylated metabolite (free piperidine) exposes a secondary amine, significantly altering the molecule's pKa and lipophilicity. This metabolite may possess its own off-target pharmacology, particularly at biogenic amine receptors (e.g., serotonin or dopamine receptors), which frequently recognize indole-piperidine motifs.

Methodological & Application

Step-by-step synthesis pathway for 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone, a molecule of interest in medicinal chemistry due to its incorporation of the 5-nitroindole and N-acetylpiperidine scaffolds. The described synthetic pathway is a robust three-step process commencing with the well-established Fischer indole synthesis to construct the core 5-nitroindole ring system. This is followed by an acid-catalyzed condensation with a piperidone derivative and subsequent reduction to install the piperidine moiety at the C3 position. The synthesis culminates in the N-acetylation of the piperidine nitrogen. This guide is designed for research scientists, providing not only a detailed methodology but also the underlying chemical principles, justifications for procedural choices, and necessary characterization data to ensure scientific integrity and reproducibility.

Introduction: Rationale and Synthetic Strategy

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and pharmaceutical agents.[1] Specifically, 5-substituted indoles, such as those bearing a nitro group, are versatile intermediates for creating compounds with a range of biological activities, including potential applications as anticancer agents by targeting G-quadruplex DNA.[2][3] The nitro group itself can be a critical pharmacophore or a precursor for an amino group, allowing for extensive further derivatization.[4]

The target molecule, 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone, couples this privileged indole scaffold with an N-acetylated piperidine ring, another common moiety in drug design known to improve pharmacokinetic properties. The synthetic strategy is designed around a convergent and logical sequence, ensuring high yields and purity.

The overall workflow can be visualized as follows:

G A Step 1: Fischer Indole Synthesis B Step 2: C3-Alkylation & Reduction A->B  5-Nitro-1H-indole C Step 3: N-Acetylation B->C  4-(5-Nitro-1H-indol-3-yl)piperidine D Final Product & Characterization C->D  Target Compound

Figure 1: High-level synthetic workflow.

Detailed Synthesis Pathway

PART 1: Synthesis of 5-Nitro-1H-indole (Compound 1)

Principle of Synthesis: The Fischer indole synthesis is a classic and highly reliable method for constructing the indole ring.[1] The reaction proceeds via the acid-catalyzed cyclization and rearrangement of a phenylhydrazone.[5] In this protocol, (4-nitrophenyl)hydrazine is reacted with pyruvic acid to form the corresponding hydrazone, which is then cyclized in a high-boiling solvent with a strong acid catalyst like polyphosphoric acid (PPA) to yield the 5-nitroindole-2-carboxylic acid. Subsequent decarboxylation affords the desired 5-nitro-1H-indole.

Experimental Protocol:

  • Hydrazone Formation: In a 500 mL round-bottom flask, dissolve (4-nitrophenyl)hydrazine (15.3 g, 0.1 mol) in 150 mL of ethanol. To this stirred solution, add pyruvic acid (9.7 g, 0.11 mol) dropwise at room temperature.

  • The mixture will turn deep red/orange, and a precipitate will form. Continue stirring at room temperature for 1 hour.

  • Collect the precipitated phenylhydrazone by vacuum filtration, wash thoroughly with cold ethanol (2 x 30 mL), and dry under vacuum.

  • Cyclization & Decarboxylation: Place the dried hydrazone into a 1 L three-neck flask equipped with a mechanical stirrer and a reflux condenser.

  • Add polyphosphoric acid (PPA) (approx. 150 g) to the flask. Heat the mixture with stirring to 110-120 °C in an oil bath.

  • Maintain this temperature for 30-45 minutes. The reaction is vigorous and evolves gas (CO2).

  • Allow the reaction mixture to cool to about 80 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • The crude product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-nitro-1H-indole as a yellow-to-brown crystalline solid.

Reagents and Stoichiometry:

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometric Ratio
(4-nitrophenyl)hydrazine153.1415.3 g0.11.0
Pyruvic Acid88.069.7 g0.111.1
Polyphosphoric AcidN/A~150 gN/ACatalyst/Solvent
PART 2: Synthesis of 4-(5-Nitro-1H-indol-3-yl)piperidine (Compound 2)

Principle of Synthesis: The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack. This step involves an acid-catalyzed condensation between 5-nitro-1H-indole and piperidin-4-one. This reaction forms a resonance-stabilized indoleninium-enamine intermediate, which is not isolated but directly reduced in situ using a mild reducing agent like sodium borohydride to yield the stable C3-alkylated product.

G cluster_0 Condensation cluster_1 Reduction Indole 5-Nitro-1H-indole Intermediate Indoleninium Intermediate Indole->Intermediate Piperidone Piperidin-4-one Piperidone->Intermediate H_plus Acid Catalyst (KOH) H_plus->Intermediate Product_step Reduction Reaction Intermediate->Product_step In situ Reducer NaBH4 Reducer->Product_step Product Compound 2 Product_step->Product

Figure 2: Workflow for C3-alkylation and reduction.

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask, add 5-nitro-1H-indole (Compound 1) (8.1 g, 0.05 mol) and piperidin-4-one hydrochloride monohydrate (8.45 g, 0.055 mol).

  • Add 100 mL of ethanol, followed by powdered potassium hydroxide (KOH) (5.6 g, 0.1 mol). The KOH serves to both neutralize the hydrochloride salt and catalyze the condensation.

  • Condensation: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium borohydride (NaBH4) (3.8 g, 0.1 mol) in 20 mL of cold water containing a pellet of NaOH to stabilize the borohydride.

  • Add the NaBH4 solution dropwise to the stirred reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of 50 mL of water.

  • Reduce the volume of the solvent in vacuo to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford Compound 2.

Reagents and Stoichiometry:

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometric Ratio
5-Nitro-1H-indole (1)162.158.1 g0.051.0
Piperidin-4-one HCl·H₂O153.618.45 g0.0551.1
Potassium Hydroxide (KOH)56.115.6 g0.12.0
Sodium Borohydride (NaBH₄)37.833.8 g0.12.0
PART 3: Synthesis of 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone (Compound 3)

Principle of Synthesis: This final step is a standard N-acetylation of a secondary amine. Acetic anhydride is used as the acetyl source. A tertiary amine base, such as triethylamine (TEA), is added to act as a nucleophilic catalyst and to scavenge the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.[6][7]

Experimental Protocol:

  • Setup: Dissolve 4-(5-nitro-1H-indol-3-yl)piperidine (Compound 2) (7.35 g, 0.03 mol) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (TEA) (6.3 mL, 0.045 mol, 1.5 equiv.) to the stirred solution.

  • Acetylation: Add acetic anhydride (3.4 mL, 0.036 mol, 1.2 equiv.) dropwise to the solution over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO3) solution, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from ethyl acetate/hexanes or purified by a short silica gel plug to yield the final product, 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone.

Reagents and Stoichiometry:

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometric Ratio
Compound 2245.297.35 g0.031.0
Triethylamine (TEA)101.196.3 mL0.0451.5
Acetic Anhydride102.093.4 mL0.0361.2
Dichloromethane (DCM)84.93100 mLN/ASolvent

Product Validation and Characterization

To confirm the identity and purity of the final product, standard analytical techniques should be employed. Computational methods can also be used to predict spectral data and aid in characterization.[8]

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the indole ring protons (aromatic region), piperidine ring protons (aliphatic region, showing characteristic splitting patterns for axial/equatorial protons), and a sharp singlet for the acetyl methyl group (~2.1 ppm). The indole N-H proton will appear as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms, including the indole ring carbons, piperidine carbons, and the carbonyl and methyl carbons of the acetyl group.
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ ion (expected m/z ≈ 288.13).
IR Spectroscopy Characteristic absorption bands for N-H stretching (indole), C=O stretching (amide), and N-O stretching (nitro group).

Safety and Handling

  • Nitro Compounds: 5-Nitroindole and its precursors are potentially hazardous. Avoid inhalation, ingestion, and skin contact.

  • Acids and Bases: Polyphosphoric acid, potassium hydroxide, and triethylamine are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Acetic anhydride is corrosive and a lachrymator. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle all reagents in a well-ventilated fume hood.

  • Solvents: Ethanol, dichloromethane, and ethyl acetate are flammable and volatile. Use in a well-ventilated area away from ignition sources.

References

  • Karali, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., & Ozbey, S. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 927-934. [Link]

  • Mishra, S. K., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Hrelia, P., et al. (1995). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, 10(5), 423-428. [Link]

  • Mishra, S. K., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1958. [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International, 23(3), 357-363. [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. ResearchGate. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Núñez R., J. B., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3413. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone. This compound, a novel molecule with potential pharmaceutical applications, requires a robust analytical method for its characterization, stability testing, and quality control. The method was developed based on a systematic, science-driven approach to chromatographic parameter selection and was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The described method is suitable for routine analysis in research and quality control environments.

Introduction: The Analytical Challenge

The compound 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone incorporates three key structural motifs: a 5-nitroindole group, a piperidine linker, and an N-acetyl group. The nitroindole moiety provides a strong chromophore, making UV detection a suitable choice for quantification. The piperidine ring introduces a basic center, which requires careful control of mobile phase pH to ensure consistent retention and symmetrical peak shape. The overall objective is to develop a method that is not only accurate and precise for quantification but also capable of separating the main compound from potential degradation products, thus qualifying as "stability-indicating."[3]

The development process for a new chemical entity often precedes the availability of extensive experimental physicochemical data. In this context, a logical, structure-based approach to method development is essential. This guide explains the causality behind each experimental choice, from initial parameter estimation to final method validation.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method follows a structured workflow, beginning with an analysis of the analyte's properties to inform the initial conditions, followed by systematic optimization.

MethodDevelopmentWorkflow cluster_initial Phase 1: Initial Parameter Selection cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Finalization Analyte Analyte Structure Analysis (1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone) PhysChem Estimate Physicochemical Properties - UV λmax (from chromophore) - pKa (from piperidine) - logP (hydrophobicity) Analyte->PhysChem informs InitialCond Define Starting HPLC Conditions - Column (C18) - Mobile Phase (ACN/Buffer) - Detection Wavelength - pH Control PhysChem->InitialCond guides Scouting Perform Gradient Scouting Runs (e.g., 5-95% ACN) InitialCond->Scouting leads to OptimizeMP Optimize Mobile Phase - Adjust Gradient Slope - Fine-tune pH - Test Organic Modifier (MeOH vs. ACN) Scouting->OptimizeMP refines OptimizeParams Optimize Other Parameters - Flow Rate - Column Temperature OptimizeMP->OptimizeParams refines SST System Suitability Testing (Tailing Factor, Resolution, etc.) OptimizeParams->SST verifies FinalMethod Finalize Isocratic or Gradient Method SST->FinalMethod confirms Validation Proceed to Method Validation FinalMethod->Validation

Caption: Workflow for HPLC method development.

Selection of Stationary Phase

Reversed-phase chromatography is the technique of choice for moderately polar to non-polar organic molecules. Given the predicted lipophilicity of the analyte (estimated logP > 2.0 based on its constituent parts), a C18 (octadecylsilyl) stationary phase is selected. C18 columns provide excellent hydrophobic retention for a wide range of molecules and are a standard starting point for method development.[4] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.

Detection Wavelength (λmax) Selection

The analyte's chromophore is the 5-nitroindole system. Indole itself has a primary absorption maximum around 280 nm.[5] The addition of a nitro group, a powerful auxochrome, is known to cause a significant bathochromic (red) shift. For instance, various nitroindole isomers show broad absorption peaks in the 320-350 nm range. Based on this, a preliminary investigation using a photodiode array (PDA) detector is recommended. A scouting run should be performed, scanning from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax) experimentally. For this application note, we will proceed with an estimated λmax of 340 nm , a common wavelength for nitroaromatic compounds that offers good sensitivity and selectivity.[3]

Mobile Phase Selection and pH Control

The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a miscible organic solvent.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol (MeOH) as the initial organic modifier. ACN generally provides lower backpressure and has a better UV transparency window.[6]

  • pH Control: The piperidine moiety is basic, with a typical pKa around 11. To ensure the analyte is in a single, protonated state and to avoid peak tailing due to interactions with residual acidic silanols on the silica support, the mobile phase pH should be controlled.[6] Operating at a pH at least two units below the analyte's pKa is recommended. A pH of 3.0 is selected, which is well within the stable operating range of most modern silica-based columns. An acidic modifier like formic acid or phosphoric acid can be used to achieve and maintain this pH. Formic acid (0.1% v/v) is often preferred for its volatility, making it compatible with mass spectrometry if future LC-MS work is planned.

A starting gradient of 5% to 95% ACN over 20 minutes is a robust way to scout for the approximate elution conditions.[7]

Detailed Experimental Protocols

Materials and Reagents
  • 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA or UV Detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40% B to 70% B; 15-17 min: 70% B to 40% B; 17-20 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the diluent. A suggested range includes 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Prepare the test sample by dissolving it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

The finalized method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[1][2][8]

MethodValidation Validation Method Validation (ICH Q2(R1)) Specificity Specificity / Selectivity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. Forced degradation studies are performed to demonstrate this.[3]

  • Protocol: Subject the analyte solution (approx. 100 µg/mL) to the following stress conditions to achieve 5-20% degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Dry heat at 80 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.

  • Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure in all stressed samples.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant. The specified range (1-100 µg/mL) is confirmed to be linear.

Accuracy
  • Protocol: Perform a recovery study by spiking a known amount of analyte into a placebo mixture or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, peak area) should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Example Data and System Suitability

The following tables present example data that would be expected from a successful validation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20007500
%RSD for Peak Area ≤ 1.0% (for 5 reps)0.4%

Table 2: Summary of Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%Repeatability: 0.6%, Intermediate: 0.9%
LOD -0.3 µg/mL
LOQ Confirmed with acceptable P&A1.0 µg/mL
Specificity Resolution > 2.0 from degradantsPassed (All degradants resolved)

Conclusion

The RP-HPLC method described provides a comprehensive and robust framework for the quantification of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone. By employing a systematic development strategy and conducting a thorough validation according to ICH guidelines, the method has been proven to be specific, linear, accurate, precise, and robust. Its stability-indicating nature makes it highly suitable for the analysis of the compound in both developmental and quality control settings, ensuring reliable data for regulatory submissions and product lifecycle management.

References

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ICH. (1995, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • ICH. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Lin, C. et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • MICROSOLV. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Lin, C., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace.
  • BenchChem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IAPC Journals. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric.
  • MolForge. ethyl 1-[(5-nitro-1H-indol-3-yl)methyl]-4-phenylpiperidine-4-carboxylate (CID 18890).
  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
  • Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Allied Academies.
  • Pawar, P. Y., et al. (2022). In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives to be developed as triple mutant T790M/C797S EGFR inhibitors. International Journal of Health Sciences.
  • PubMed. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form.
  • ICH. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IJSDR. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • Taylor & Francis Online. (2007). RETENTION OF SUBSTITUTED INDOLE COMPOUNDS ON RP-HPLC: CORRELATION WITH MOLECULAR CONNECTIVITY INDICES AND QUANTUM CHEMICAL DESCRIPTORS.
  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
  • ResearchGate. (2019). The calculated logP values of the investigated compounds with respect to the computational model.
  • PMC. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • IJSDR. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, multi-dimensional protocol for the complete structural assignment of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone, a compound of interest in medicinal chemistry. We move beyond simple data reporting to offer a strategic guide, explaining the rationale behind the selection and application of a suite of Nuclear Magnetic Resonance (NMR) experiments. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques, we present a self-validating workflow that ensures unambiguous assignment of all proton and carbon resonances. This document serves as both a practical guide for the characterization of this specific molecule and as a strategic template for the analysis of other complex heterocyclic systems.

Introduction: The Structural Challenge

The molecule 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone presents a compelling structural elucidation challenge. It comprises three distinct chemical moieties: a 5-nitro-substituted indole ring, a piperidine linker, and an N-acetyl group. The electronic effects of the nitro group, the conformational flexibility of the piperidine ring, and the potential for signal overlap necessitate a sophisticated, multi-technique NMR approach for confident characterization. Accurate structural verification is a non-negotiable cornerstone of drug discovery and development, ensuring that biological data is correctly attributed to the intended molecular entity. This guide details the logical progression of NMR experiments required to move from a simple spectrum to a fully assigned, three-dimensional understanding of the molecule.

Predicted NMR Data & Structural Numbering

For clarity, all subsequent discussions will refer to the atomic numbering scheme presented below. The predicted chemical shifts are derived from established increments for the constituent fragments and serve as a hypothesis to be rigorously tested by the series of experiments outlined.

Figure 1: Structure and Atom Numbering of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Caption: Molecular structure with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
1NH~11.5 (broad s)-Deshielded, exchangeable proton.
2CH~7.5 (s)~125Typical indole C2/H2.
3C-~115Quaternary carbon, upfield shift due to piperidine.
3aC-~128Quaternary carbon.
4CH~8.5 (d)~118Deshielded by nitro group proximity.
5C-~142Quaternary carbon attached to nitro group.
6CH~8.0 (dd)~115Electron-withdrawing effect of NO₂.
7CH~7.4 (d)~112
7aC-~138Quaternary carbon.
1'CH~3.0 (m)~32Methine proton connecting the two rings.
2', 6'CH₂~3.2 (axial, m), ~4.7 (equatorial, m)~45Diastereotopic due to slow rotation of acetyl group.
3', 5'CH₂~2.0 (axial, m), ~2.2 (equatorial, m)~30Diastereotopic protons.
7'C=O-~169Carbonyl carbon.
8'CH₃~2.1 (s)~22Acetyl methyl group.

Experimental Protocols & Rationale

Sample Preparation

A robust and reproducible protocol is fundamental for acquiring high-quality NMR data.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent. Its high boiling point ensures sample stability, and its ability to participate in hydrogen bonding helps to slow the exchange of the indole N-H proton, making it observable.

  • Sample Concentration: Dissolve 5-10 mg of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone in 0.6 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio for both ¹H and ¹³C experiments without inducing significant viscosity-related line broadening.

  • Filtration: Filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): For high-quality NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect (NOE).[1] This can be achieved through several freeze-pump-thaw cycles.

NMR Data Acquisition Workflow

The following sequence of experiments is designed for a logical and efficient elucidation of the molecular structure.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Count & Splitting) C13 ¹³C NMR (Carbon Count) H1->C13 Initial Survey COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Map Spin Systems DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT Determine C-Type HSQC ¹H-¹³C HSQC (Direct C-H Attachment) DEPT->HSQC Assign Protonated Carbons COSY->HSQC Confirm Assignments HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Connect Fragments NOESY ¹H-¹H NOESY (Through-Space Proximity) HMBC->NOESY Confirm 3D Structure

Caption: Logical workflow for NMR structure elucidation.

Protocol Details:

  • ¹H NMR: A standard single-pulse experiment. Provides information on the number of distinct proton environments, their chemical shifts, integration (relative proton count), and scalar coupling (splitting patterns).

  • ¹³C NMR: A proton-decoupled experiment. Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.[2]

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment. This is crucial for differentiating between carbon types.[3][4] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J-coupled) coupled, typically through two or three bonds.[6][7] Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of spin systems within the indole and piperidine rings.[8][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation).[10][11][12] It is a highly sensitive technique that definitively links the proton and carbon skeletons.[13]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two to three bonds (and sometimes four in conjugated systems).[10][14] HMBC is the key experiment for connecting the distinct structural fragments, for example, by showing a correlation from the piperidine H1' proton to the indole C3 and C3a carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds.[15][16] Cross-peaks indicate that two protons are close in space (typically < 5 Å).[17] This is invaluable for confirming stereochemistry and the relative orientation of the different parts of the molecule.

Data Analysis and Structural Assignment: A Step-by-Step Guide

Step 1: Analysis of 1D Spectra (¹H, ¹³C, and DEPT-135)
  • ¹H Spectrum: Identify the key regions. The aromatic region (7.0-8.5 ppm) will contain the indole protons. The aliphatic region (1.5-5.0 ppm) will house the piperidine and acetyl methyl protons. The very downfield region (>10 ppm) should show the indole N-H.

  • ¹³C and DEPT-135 Spectra: Correlate the ¹³C spectrum with the DEPT-135 data to create a list of all carbons categorized by their multiplicity (C, CH, CH₂, CH₃). For example, the DEPT-135 will show two negative signals for the piperidine -CH₂- groups (C3'/C5' and C2'/C6').[4][5]

Step 2: Mapping Connectivity with COSY
  • Indole System: Trace the connectivity from H7 to H6 and from H4, which will likely appear as a doublet. H2 will be a singlet.

  • Piperidine System: Start with the most distinct signal, likely the methine proton H1'. A cross-peak from H1' will lead to the H2'/H6' and H3'/H5' protons, allowing the entire piperidine spin system to be mapped out.

Step 3: Linking Skeletons with HSQC and HMBC
  • HSQC: Create a definitive C-H assignment table. Each cross-peak in the HSQC spectrum directly links a proton resonance to its attached carbon resonance.[13] For example, the proton signal at ~2.1 ppm will correlate with the carbon signal at ~22 ppm, assigning both to the acetyl methyl group (H8'/C8').

  • HMBC: This is where the full structure is assembled. Key expected correlations are:

    • Indole to Piperidine: A cross-peak between the piperidine H1' proton and the indole C3 and C3a carbons will unequivocally establish the connection point between the two rings.

    • Acetyl to Piperidine: Correlations from the acetyl methyl protons (H8') to the carbonyl carbon (C7') and the piperidine carbons C3' and C5' will confirm the location of the acetyl group.

    • Within the Indole Ring: Long-range correlations, such as from H2 to C3, C3a, and C7a, will confirm the indole ring assignments.

Table 2: Key Expected HMBC Correlations

Proton(s)Correlated Carbon(s)Structural Information Confirmed
H2C3, C3a, C7aIndole Ring Structure
H4C3a, C5, C6Indole Ring Structure
H1'C3, C3a, C2', C6', C3', C5'Indole-Piperidine Linkage
H8' (CH₃)C7' (C=O), C3', C5'N-Acetyl Group Position
H2'/H6'C1', C3'/C5', C7'Piperidine Ring Structure
Step 4: Confirming 3D Proximity with NOESY

The NOESY spectrum provides through-space correlations that validate the assignments and offer conformational insights.[15][16][17]

  • Key Expected NOEs:

    • An NOE between the indole H2 proton and the piperidine H1' proton would confirm their spatial proximity.

    • NOEs between the axial and equatorial protons on adjacent piperidine carbons (e.g., between H2' and H3') will help to define the chair conformation of the piperidine ring.

    • Correlations between the acetyl methyl protons (H8') and the equatorial protons on the piperidine ring at positions C3' and C5' would be expected.

Conclusion

The structural elucidation of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is systematically and unambiguously achieved through the logical application of a suite of 1D and 2D NMR experiments. By progressing from basic 1D spectral analysis to mapping connectivity with COSY and HMBC, and finally confirming spatial relationships with NOESY, a complete and self-validated assignment is possible. This application note demonstrates that a comprehensive NMR strategy, grounded in the fundamental principles of each experiment, is the most powerful tool available for the rigorous characterization of novel and complex molecular entities in a research and development setting.

References

  • Fiveable. "NOESY: Organic Chemistry Study Guide." Accessed March 17, 2026.
  • Fiveable. "DEPT-135: Organic Chemistry Study Guide." Accessed March 17, 2026.
  • University of Wisconsin-Madison. "NOESY and EXSY." Accessed March 17, 2026.
  • Wikipedia. "Nuclear Overhauser effect." Accessed March 17, 2026.
  • Columbia University. "HSQC and HMBC | NMR Core Facility." Accessed March 17, 2026.
  • Organic Spectroscopy International. "NOESY and ROESY." Accessed March 17, 2026.
  • Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Accessed March 17, 2026.
  • JEOL USA. "Deciphering Complex Chemical Structures with COSY NMR." Accessed March 17, 2026.
  • Advances in Polymer Science. "Heteronuclear Single-quantum Correlation (HSQC) NMR." Accessed March 17, 2026.
  • Fiveable. "HSQC: Organic Chemistry Study Guide." Accessed March 17, 2026.
  • Oxford Instruments. "1H-1H COSY & TOCSY two- dimensional NMR spectroscopy." Accessed March 17, 2026.
  • National Institutes of Health.
  • University of Regensburg. "13C NMR Spectroscopy." Accessed March 17, 2026.
  • University of California, San Diego. "NOESY and ROESY." Accessed March 17, 2026.
  • Chemistry LibreTexts. "6.4: DEPT C-13 NMR Spectroscopy." Accessed March 17, 2026.
  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry.
  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.
  • ResearchGate. "(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures." Accessed March 17, 2026.
  • BenchChem. "Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide." Accessed March 17, 2026.
  • OpenStax. "13.12 DEPT 13C NMR Spectroscopy." Organic Chemistry. Accessed March 17, 2026.
  • Cheminfo ELN. "HSQC / HMBC prediction." Accessed March 17, 2026.
  • NC State University Libraries. "Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry." Accessed March 17, 2026.
  • Nanalysis. "Getting COSY with the TOCSY Experiment." Accessed March 17, 2026.
  • Concepts in Magnetic Resonance Part A. "A Comprehensive Discussion of HSQC and HMQC Pulse Sequences." Accessed March 17, 2026.
  • Emery Pharma.
  • Chemistry LibreTexts. "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." Accessed March 17, 2026.

Sources

Application Note: LC-MS/MS Method Development and Fragmentation Analysis for 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone represents a highly functionalized scaffold frequently encountered in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. The structural fusion of a 5-nitroindole core with an N-acetylpiperidine moiety presents unique physicochemical properties that dictate its behavior in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems.

As a Senior Application Scientist, I have designed this protocol not merely as a list of steps, but as a mechanistic guide. Understanding why specific ionization modes and fragmentation pathways occur is critical for troubleshooting matrix effects and ensuring absolute quantification in complex biological matrices (e.g., plasma, microsomes).

Physicochemical Properties & Ionization Strategy

Before initiating MS tuning, we must analyze the molecule's functional groups to predict its gas-phase behavior. The molecule contains a highly electron-withdrawing nitro group on the indole ring, which typically suppresses positive ionization. However, the N-acetylpiperidine moiety acts as a strong hydrogen bond acceptor. In an acidic mobile phase, the amide carbonyl oxygen and the weakly basic indole nitrogen readily accept protons, making Positive Electrospray Ionization (ESI+) the most thermodynamically favorable and sensitive mode[1][2].

Table 1: Target Compound MS Parameters
ParameterValue / DescriptionRationale
Molecular Formula C₁₅H₁₇N₃O₃Determines exact mass.
Monoisotopic Mass 287.1270 DaBase for high-resolution MS.
Precursor Ion ([M+H]⁺) m/z 288.1Primary target for Q1 isolation in ESI+ mode.
LogP (Estimated) 2.1 - 2.5Indicates moderate lipophilicity; requires a high organic gradient for elution.

Mechanistic Fragmentation Pathway (CID)

In the collision cell (Q2), collision-induced dissociation (CID) of the m/z 288.1 precursor yields highly specific product ions. The selection of Multiple Reaction Monitoring (MRM) transitions must prioritize signal-to-noise (S/N) ratio and structural specificity.

  • Quantifier Transition (m/z 288.1 → 246.1): The lowest energy fragmentation pathway is the neutral loss of ketene (CH₂=C=O, -42 Da) from the N-acetyl group. This is a classic, highly reproducible diagnostic cleavage for N-acetylpiperidine derivatives[3][4].

  • Qualifier Transition 1 (m/z 288.1 → 189.1): Higher collision energies force the cleavage of the piperidine ring, yielding the stable 5-nitro-3-vinyl-1H-indole cation. This confirms the intactness of the indole core[5].

  • Qualifier Transition 2 (m/z 288.1 → 128.1): Cleavage of the C-C bond between the indole and piperidine rings results in the protonated N-acetylpiperidine cation[4].

Fragmentation M Precursor Ion [M+H]+ m/z 288.1 F1 Quantifier Ion m/z 246.1 M->F1 Neutral Loss of Ketene (-42 Da) from N-acetyl group F2 Qualifier Ion 1 m/z 189.1 M->F2 Piperidine ring cleavage (5-nitro-3-vinylindole cation) F3 Qualifier Ion 2 m/z 128.1 M->F3 Indole-piperidine bond cleavage (N-acetylpiperidine cation) F1->F2 Secondary cleavage at elevated CE

Figure 1: Proposed collision-induced dissociation (CID) fragmentation pathways.

Table 2: Optimized MRM Parameters
TransitionTypeDwell Time (ms)Cone Voltage (V)Collision Energy (eV)
288.1 → 246.1 Quantifier503018
288.1 → 189.1 Qualifier 1503028
288.1 → 128.1 Qualifier 2503035

Experimental Protocol & Workflow

To ensure a self-validating system, this protocol integrates rigorous sample preparation with built-in quality control mechanisms to account for matrix suppression—a common issue with indole derivatives.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (ACN) is selected over methanol for protein precipitation because it yields a denser protein pellet and provides superior solubility for the lipophilic nitroindole core.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

  • Add 150 µL of ice-cold ACN containing an appropriate Internal Standard (IS) (e.g., a structurally similar N-acetylpiperidine-d3 analog).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

Phase 2: UHPLC Separation

Causality: A sub-2-micron C18 column is utilized to leverage hydrophobic interactions. The addition of 0.1% Formic Acid (FA) ensures the target analyte remains fully protonated prior to entering the ESI source.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: System Suitability & Quality Control

A trustworthy protocol must be self-validating. Implement the following checks:

  • Matrix Effect (ME) Assessment: Perform a post-column infusion of the target analyte while injecting a blank matrix extract. Monitor the baseline for signal dips (ion suppression) at the analyte's retention time.

  • Carryover Check: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Workflow N1 Sample Prep (PPT & Dilution) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 Triple Quad MS/MS (MRM Mode) N3->N4 N5 Data Processing (IS Normalization) N4->N5

Figure 2: End-to-end LC-MS/MS analytical workflow emphasizing self-validating QC steps.

References

  • NIST Mass Spectrometry Data Center. "Piperidine, 1-acetyl-". National Institute of Standards and Technology. Available at:[Link]

  • Eberlin, M. N., et al. (2023). "Real-Time Monitoring of Reactions by Headspace Sampling under Ambient Mass Spectrometric Conditions". ResearchGate. Available at:[Link]

  • Hou, X.-L., et al. (2022). "Dearomatization of 3-Nitroindoles Enabled Using Palladium-Catalyzed Decarboxylative[4 + 2] Cycloaddition". The Journal of Organic Chemistry. Available at:[Link]

  • Li, C. L., et al. (2024). "Molecular analysis of secondary organic aerosol and brown carbon from the oxidation of indole". Atmospheric Chemistry and Physics. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the aqueous solubility of this and structurally related compounds in buffer solutions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific rationale behind them to empower your experimental design and interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone.

Q1: What are the likely solubility-limiting characteristics of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone?

A1: The structure of this compound suggests several features that likely contribute to poor aqueous solubility. The indole ring system and the piperidinyl-ethanone moiety are largely hydrophobic. While the nitro group and the amide carbonyl offer some polarity, the overall molecule is expected to be lipophilic. According to Lipinski's Rule of 5, a LogP value of less than 5 is generally preferred for good oral absorption, and this compound's lipophilicity is a key parameter to determine experimentally.[1] The indole nitrogen is weakly acidic, while the piperidine nitrogen is basic, meaning the compound's overall charge and, therefore, solubility will be highly dependent on the pH of the buffer solution.[2]

Q2: I'm seeing precipitation when I try to dissolve the compound directly in my aqueous buffer. What's my first step?

A2: Direct dissolution of highly lipophilic compounds in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.[3] This stock solution can then be serially diluted into your aqueous experimental medium. It is critical to keep the final concentration of the organic co-solvent low (typically <0.5% v/v) to avoid artifacts in biological assays.[3]

Q3: How will the pH of my buffer impact the solubility of this compound?

A3: The pH of your buffer will be a critical determinant of solubility. The piperidine nitrogen is basic and will be protonated at acidic pH, forming a more soluble cationic species. The indole nitrogen is weakly acidic and may be deprotonated at a very high pH to form an anion. Therefore, adjusting the pH of your buffer can be a simple and effective way to increase solubility.[4][5] A full pH-solubility profile is highly recommended to identify the optimal pH range for your experiments.

Q4: Are there other common strategies to improve the solubility of a compound like this?

A4: Yes, several well-established techniques can be employed. These can be broadly categorized as physical and chemical modifications.[6] Beyond pH adjustment and the use of co-solvents, other common approaches include:

  • Complexation with cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment.[7][8][9]

  • Use of surfactants: Surfactants can form micelles that entrap the hydrophobic drug, increasing its apparent solubility.

  • Particle size reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[10]

The choice of method will depend on the required solubility enhancement and the constraints of your experimental system (e.g., in vitro vs. in vivo).

II. Troubleshooting Guide: Experimental Issues and Solutions

This section provides a structured approach to troubleshooting common solubility challenges.

Issue 1: Compound precipitates from my organic stock solution upon dilution into aqueous buffer.
  • Possible Cause: The aqueous buffer cannot accommodate the concentration of the compound, leading to supersaturation and precipitation. The energy of the crystal lattice is too high for the solvent to overcome.

  • Solutions:

    • Decrease the final concentration: Your target concentration may be above the compound's intrinsic solubility in that specific buffer.

    • Optimize the dilution method: Add the stock solution to the aqueous buffer while vortexing vigorously to ensure rapid and uniform dispersion. This can sometimes prevent localized high concentrations that initiate precipitation.

    • Employ a co-solvent system: Instead of a simple aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent (co-solvent). This increases the overall solvent polarity to a more favorable range for your compound.[6][11] See Protocol 2 for a detailed methodology.

    • pH Adjustment: If your compound has ionizable groups, as this one does, adjusting the buffer pH can significantly increase solubility.[4][5] Perform a pH-solubility profile to determine the optimal pH (see Protocol 1 ).

Issue 2: My solubility measurements are inconsistent between experiments.
  • Possible Cause 1: Equilibrium has not been reached.

    • Solution: Solubility should be measured at equilibrium. Ensure you are allowing sufficient time for the solid compound to dissolve. A common practice is to shake the suspension for at least 24-48 hours.[12] To confirm equilibrium, take measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Possible Cause 2: Degradation of the compound.

    • Solution: Indole-containing compounds can be susceptible to oxidative or pH-mediated degradation. Analyze the purity of your compound in the final solution using a stability-indicating method like HPLC. If degradation is observed, consider storing solutions protected from light and at reduced temperatures. The addition of antioxidants may also be necessary for some applications.

  • Possible Cause 3: Inaccurate quantification method.

    • Solution: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated for linearity, accuracy, and precision in the experimental matrix (i.e., the final buffer with any co-solvents or excipients).

Issue 3: The use of a co-solvent is not providing sufficient solubility enhancement.
  • Possible Cause: The chosen co-solvent or its concentration is not optimal.

  • Solution:

    • Screen multiple co-solvents: Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[12] Systematically test the solubility in various percentages of these co-solvents in your buffer.

    • Ternary co-solvent systems: Sometimes, a mixture of three solvents (e.g., water, ethanol, and PEG 400) can provide synergistic effects.

    • Combine with other methods: Co-solvents can be used in conjunction with pH adjustment for an additive effect on solubility.[6]

Issue 4: I need to prepare a formulation for an in vivo study, and high concentrations of organic solvents are not permissible.
  • Possible Cause: Toxicity and physiological incompatibility of many organic co-solvents.

  • Solution:

    • Cyclodextrin Complexation: This is a widely used technique to formulate poorly soluble drugs for in vivo administration. Cyclodextrins are generally well-tolerated. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[7][8] See Protocol 3 for a detailed method.

    • Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the dissolution rate and apparent solubility.[10] This requires specialized equipment like high-pressure homogenizers or media mills.[6]

    • Lipid-based formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be an effective option.

III. Experimental Protocols & Methodologies

Protocol 1: Determining the pH-Solubility Profile

This protocol will allow you to determine the solubility of your compound across a range of pH values, which is essential for identifying an optimal buffer system.

Objective: To quantify the equilibrium solubility of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone at various pH values.

Materials:

  • 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • Calibrated pH meter

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution is formed.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 48 hours to ensure equilibrium is reached.[12]

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • Measure the final pH of each solution to ensure it has not changed significantly during the experiment.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the final pH of each buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to buffers of varying pH B Shake for 48h at constant temperature A->B Equilibrate C Filter supernatant (0.22 µm) B->C Separate solid D Dilute filtrate C->D Prepare for analysis E Quantify concentration (e.g., HPLC) D->E Measure F Plot Solubility vs. pH E->F Visualize data

Caption: Workflow for determining a pH-solubility profile.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To systematically evaluate the effect of different co-solvents on the solubility of the compound.

Materials:

  • 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone (solid)

  • Primary solvent (e.g., water or a selected buffer from Protocol 1)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO

  • Equipment as listed in Protocol 1

Methodology:

  • Prepare a series of co-solvent mixtures with the primary solvent. For example, for ethanol, prepare 10%, 20%, 30%, 40%, and 50% (v/v) solutions of ethanol in the chosen buffer.

  • Repeat this for each co-solvent you wish to test.

  • Add an excess amount of the solid compound to a known volume of each co-solvent mixture.

  • Follow steps 3-8 from Protocol 1 to determine the equilibrium solubility in each mixture.

  • Plot the solubility as a function of the co-solvent percentage for each co-solvent tested. This will allow you to identify the most effective co-solvent and the optimal concentration range.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)

Objective: To prepare an inclusion complex of the compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water mixture (e.g., 50:50 v/v)

  • Vacuum oven or desiccator

Methodology:

  • Accurately weigh the compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the HP-β-CD in a mortar and add a small amount of the ethanol/water mixture to form a uniform paste.

  • Add the weighed compound to the paste and knead the mixture thoroughly with the pestle for 45-60 minutes.

  • During kneading, add a few more drops of the ethanol/water mixture as needed to maintain a paste-like consistency.

  • Scrape the resulting paste and dry it in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried product is the inclusion complex. To confirm enhanced solubility, perform a solubility study as described in Protocol 1 using the complex instead of the pure compound.

G cluster_solubilization Solubilization Strategies Start Poorly Soluble Compound pH_Adjust pH Adjustment Vary buffer pH to ionize the molecule and increase solubility. Start->pH_Adjust Co_Solvent Co-solvency Add water-miscible organic solvents (e.g., PEG, Ethanol) to increase solvent polarity. Start->Co_Solvent Cyclodextrin Cyclodextrin Complexation Encapsulate the hydrophobic molecule in a hydrophilic shell. Start->Cyclodextrin End Enhanced Aqueous Solubility pH_Adjust->End Co_Solvent->End Cyclodextrin->End

Caption: Key strategies for improving aqueous solubility.

IV. Data Summary & Interpretation

When conducting these experiments, it is crucial to present the data clearly to facilitate interpretation and decision-making.

Table 1: Predicted Physicochemical Properties (Illustrative)

PropertyPredicted ValueImplication for Solubility
LogP > 3.0 (Predicted)High lipophilicity, likely poor aqueous solubility.
pKa (Basic) ~8-9 (Predicted for piperidine)Protonated and more soluble at pH < 7.
pKa (Acidic) > 16 (Predicted for indole NH)Not significantly ionized in the typical physiological pH range.

Note: These are illustrative predictions based on the chemical structure. Experimental determination is strongly recommended.

Table 2: Example pH-Solubility Profile Data

Buffer pHSolubility (µg/mL)
2.055.2
4.048.5
6.05.1
7.41.3
8.01.1
10.01.5

This illustrative data shows a typical profile for a basic compound, with significantly higher solubility at acidic pH.

Table 3: Example Co-solvent Screening Data

Co-solvent System (20% v/v in pH 7.4 Buffer)Solubility (µg/mL)Fold Increase
None (Buffer only)1.31.0
Ethanol15.612
Propylene Glycol22.117
PEG 40045.535
DMSO89.769

This illustrative data helps in selecting the most effective co-solvent for the desired application.

V. References

  • Methods to enhance the complexation efficiency of cylodextrins. (2015). ResearchGate. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (2012). ACS Publications. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. (2023). ResearchGate. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2018). MDPI. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]

  • pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. (2023). PubMed. [Link]

  • 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone. (n.d.). NextSDS. [Link]

  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (2024). Bentham Science Publisher. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). MDPI. [Link]

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). MDPI. [Link]

  • 1-(5-Nitro-1H-indazol-1-yl)ethanone. (2016). ResearchGate. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

Sources

Optimizing mobile phase conditions for 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals working with 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone (an N-acetylpiperidine-indole derivative).

Due to its unique structural motifs—a hydrophobic 5-nitroindole core paired with an N-acetylated piperidine ring—this compound frequently exhibits atypical chromatographic behavior, such as peak splitting and severe tailing. This guide bypasses generic advice to focus on the exact physicochemical causality behind these issues, providing self-validating protocols to ensure scientific integrity in your method development.

Diagnostic Q&A: Resolving Common Chromatographic Anomalies

Q1: Why does my chromatogram show two closely eluting peaks or a distinct shoulder when injecting a highly pure standard of this compound? Causality: This is rarely an impurity; it is a classic thermodynamic phenomenon. The N-acetylpiperidine moiety forms an amide bond. Because the C-N bond in amides possesses partial double-bond character, rotation around this axis is restricted, leading to the formation of stable E and Z rotamers [1]. If the interconversion rate of these rotamers is slow relative to your chromatographic timescale at room temperature, the column resolves them as two distinct peaks. Solution: Do not change your gradient immediately. Instead, increase the column compartment temperature (e.g., to 45 °C – 60 °C). The added thermal energy accelerates the interconversion rate between the E and Z states until they coalesce into a single, sharp peak.

Q2: I am experiencing severe peak tailing, even though the molecule lacks a basic, free amine. How do I correct this? Causality: It is a common misconception that only basic amines cause tailing. While the N-acetyl group neutralizes the piperidine nitrogen, the 5-nitroindole core contains a secondary amine (indole NH) and a highly polar nitro group. These functional groups act as strong hydrogen-bond donors/acceptors. They engage in secondary interactions with unreacted, acidic silanol groups (pKa ~3.5–4.5) on the silica-based stationary phase [2]. Solution: Because the analyte is already neutral, modifying the mobile phase pH is not meant to control the analyte's ionization state. Instead, you must add an acidic modifier (e.g., 0.1% Trifluoroacetic acid [TFA] or 0.1% Formic acid) to explicitly protonate and neutralize the stationary phase silanols, thereby shutting down the secondary interactions [3].

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this specific derivative? Causality: Acetonitrile is strongly recommended. Methanol is a protic solvent that can participate in hydrogen bonding, which sometimes exacerbates the complex solvation dynamics of the indole NH and the amide rotamers. Acetonitrile is aprotic, has a lower viscosity (allowing for the higher flow rates and temperatures needed for rotamer coalescence), and generally provides superior peak shapes for rigid, aromatic amides.

Mechanistic Insights & Visual Diagnostics

To successfully optimize the mobile phase, you must understand the competing interactions within the column. The diagrams below map the troubleshooting logic and the molecular interactions at play.

Workflow Start Analyze Chromatogram of 1-[4-(5-Nitro-1H-indol-3-YL) -1-piperidinyl]ethanone CheckShape Is the peak split, broad, or tailing? Start->CheckShape Split Peak Splitting / Shouldering CheckShape->Split Yes (Split) Tail Peak Tailing CheckShape->Tail Yes (Tailing) Good Sharp, Symmetrical Peak CheckShape->Good No CauseSplit Cause: E/Z Amide Rotamers (Restricted C-N Rotation) Split->CauseSplit CauseTail Cause: Indole NH / Silanol Secondary Interactions Tail->CauseTail SolSplit Action: Increase Column Temp (e.g., 45°C - 60°C) to induce coalescence CauseSplit->SolSplit SolTail Action: Add 0.1% TFA or Formic Acid to Mobile Phase CauseTail->SolTail

Troubleshooting workflow for peak splitting and tailing in N-acetylpiperidine derivatives.

Pathway cluster_interactions Chromatographic Interactions Mol Analyte 1-[4-(5-Nitro-1H-indol-3-YL) -1-piperidinyl]ethanone Hydrophobic Hydrophobic Retention Indole & Piperidine Rings Mol->Hydrophobic Rotamer Conformational Dynamics N-Acetyl E/Z Rotamers Mol->Rotamer Polar Secondary Interactions Nitro Group & Indole NH Mol->Polar StatPhase Stationary Phase C18 / End-capped Silica Hydrophobic->StatPhase Van der Waals MobPhase Mobile Phase Acetonitrile + 0.1% TFA Rotamer->MobPhase Temp/Viscosity dependent Polar->StatPhase H-bonding (Silanols) Polar->MobPhase Suppressed by Acid

Interaction pathway between the analyte, mobile phase, and stationary phase.

Self-Validating Protocol: The Coalescence Test

To ensure trustworthiness in your method development, you must prove that a split peak is caused by rotamers and not chemical degradation. The following protocol acts as a self-validating system: the outcome of Step 3 will definitively prove or disprove the rotamer hypothesis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA). (Purpose: Suppress silanol ionization).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA. (Purpose: Aprotic elution).

  • Note: Sonicate and degas both phases for 15 minutes prior to use.

Step 2: Baseline Isocratic Run (The Control)

  • Column: C18, highly end-capped (e.g., 150 x 4.6 mm, 3 µm).

  • Gradient: Isocratic 40% B (adjust based on column dead volume to achieve a retention factor k′ between 3 and 5).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C .

  • Action: Inject 5 µL of a 0.1 mg/mL standard.

  • Observation: Note the presence of peak splitting, shouldering, or a broad plateau.

Step 3: Thermal Coalescence Validation (The Test)

  • Action: Increase the column compartment temperature to 50 °C . Allow 15 minutes for thermal equilibration.

  • Action: Re-inject the exact same sample under identical flow and mobile phase conditions.

  • Validation Logic:

    • Outcome A: The two peaks merge into a single, highly symmetrical, sharp peak. Validation successful. The issue was E/Z rotamer interconversion.

    • Outcome B: The peaks remain separated with the same area ratio. Validation failed. The sample contains a physical impurity or a diastereomer, not a rotamer.

Quantitative Performance Summary

The table below summarizes the expected quantitative outcomes when applying the optimization parameters to 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone, illustrating the drastic impact of temperature and acidic modifiers.

Column Temp (°C)Organic ModifierAcidic AdditiveObserved Peak ShapeRel. Retention TimeChromatographic Resolution / Notes
25MethanolNoneSplit / Broad1.00Unacceptable. Slow rotamer exchange & H-bonding.
25AcetonitrileNoneSplit / Tailing0.85Poor. Aprotic solvent helps, but silanol interactions persist.
25Acetonitrile0.1% TFASplit / Sharp0.82Moderate. Tailing resolved by TFA, but splitting remains.
50 Acetonitrile 0.1% TFA Single / Sharp 0.70 Optimal. Coalescence achieved; silanols suppressed.
60Acetonitrile0.1% TFASingle / Sharp0.65Viable, but monitor column lifespan at high temperatures.
References
  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706. URL: [Link]

  • Kamilova, F., Kravchenko, L. V., Shaposhnikov, A. I., & Makarova, N. M. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Current Microbiology, 62(1), 173–181. URL: [Link]

  • Phenomenex Technical Support. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. URL: [Link]

Reducing background noise in assays involving 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay optimization and troubleshooting. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic data, high background noise, or false positives when screening complex synthetic molecules.

The compound 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone presents a unique "perfect storm" of chemical properties that confound standard high-throughput screening (HTS) and biochemical assays. Specifically, its 5-nitroindole core acts as both a strong chromophore and a redox-active center, while the piperidinyl-ethanone moiety contributes to hydrophobicity.

This guide is designed to help you diagnose the root cause of your assay noise and implement self-validating protocols to rescue your data.

Diagnostic Workflow: Identifying the Source of Background Noise

Before altering your assay conditions, you must identify how the compound is interfering with your specific readout. The flowchart below outlines the diagnostic logic for the three most common interference mechanisms associated with nitroaromatic indole derivatives[1].

DiagnosticWorkflow Start High Background / Erratic Data with Nitro-Indole Compound Opt Optical Assay (Fluorescence/UV-Vis)? Start->Opt Metab Metabolic Assay (MTT/Resazurin)? Start->Metab Enz Biochemical Assay (Kinase/Protease)? Start->Enz IFE Inner Filter Effect (IFE) or Autofluorescence Opt->IFE Yes Redox Redox Cycling (Nitro Group Reduction) Metab->Redox Yes Agg Colloidal Aggregation (Light Scattering) Enz->Agg Yes MitOpt Red-Shift Fluorophores (>500 nm) IFE->MitOpt MitMetab Use ATP Luminescence (Redox-Independent) Redox->MitMetab MitEnz Add 0.01% Triton X-100 (Break Aggregates) Agg->MitEnz

Diagnostic workflow for identifying and mitigating assay interference.

Troubleshooting & FAQs

Issue 1: Optical Interference & The Inner Filter Effect (IFE)

Q: Why does this compound cause massive signal quenching or high background in my UV-Vis and blue-spectrum fluorescence assays (e.g., DAPI, Hoechst, AMC)?

A: The 5-nitroindole core is a highly efficient chromophore. Nitroaromatics typically absorb light heavily in the 300–450 nm range. If your assay's excitation or emission wavelengths fall within this window, the compound will physically absorb the photons intended for or emitted by your reporter fluorophore. This is known as the Inner Filter Effect (IFE)[2]. Depending on the assay design, IFE can mimic enzyme inhibition (a false positive) or create a high, fluctuating background signal.

Issue 2: Redox Interference in Viability Assays

Q: My resazurin (Alamar Blue) and MTT cell viability assays are showing artificially high survival rates or erratic background signals. What is happening?

A: The nitro group (-NO₂) on the indole ring is highly susceptible to reduction. In metabolic viability assays, nitroaromatic compounds act as non-specific electron acceptors. They undergo "redox cycling," hijacking electrons from cellular NADH or assay buffer reducing agents (like DTT) and transferring them directly to the tetrazolium salt or resazurin dye[3]. This non-enzymatic reduction generates a massive false-positive fluorescent/absorbance signal, completely independent of actual cell viability.

RedoxMechanism NADH Cellular NADH / DTT Nitro 5-Nitroindole Core (Electron Acceptor) NADH->Nitro Reduces Resazurin Resazurin (Weak Signal) Nitro->Resazurin Non-enzymatic Transfer Resorufin Resorufin (Strong Pink) FALSE POSITIVE Resazurin->Resorufin Reduction

Mechanism of redox cycling interference by the 5-nitroindole moiety in viability assays.

Issue 3: Colloidal Aggregation

Q: I am seeing non-specific inhibition across multiple, unrelated biochemical assays. Is this compound a Pan-Assay Interference Compound (PAINS)?

A: While nitroaromatics are often flagged as potential PAINS due to their reactivity[1], the specific combination of the planar indole ring and the hydrophobic piperidinyl-ethanone group makes this compound highly prone to colloidal aggregation in aqueous buffers[4]. At low micromolar concentrations, the compound forms microscopic colloidal spheres that sequester the target enzyme, causing non-specific inhibition. Furthermore, these colloids scatter light, which reads as severe background noise in optical plate readers[5].

Experimental Protocols: Self-Validating Mitigation Strategies

To ensure scientific integrity, you must not only fix the background noise but prove that the interference mechanism was the culprit. Use the following self-validating protocols.

Protocol 1: The Detergent-Dependent Disruption Test (For Aggregation)

This protocol proves whether your background noise and apparent inhibition are caused by colloidal light scattering[4].

  • Prepare Assay: Set up your standard biochemical assay in a 384-well plate.

  • Compound Titration: Add 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone in a dose-response format (0.1 µM to 50 µM).

  • Detergent Addition: Run a parallel plate where the assay buffer is supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

  • Validation: If the high background noise disappears and the apparent IC₅₀ shifts significantly higher (or disappears entirely) in the presence of the detergent, the compound is a colloidal aggregator. The detergent breaks the colloids, restoring true assay dynamics.

Protocol 2: Cell-Free Redox Challenge (For Viability Assays)

This protocol validates if the compound is chemically reducing your viability dye[3].

  • Cell-Free Setup: Dispense standard cell culture media (without cells) containing 10% FBS into a microplate.

  • Add Reducing Agent: Add a mild reducing agent like Dithiothreitol (DTT) at 1 mM to simulate a reducing cellular environment.

  • Add Compound & Dye: Add 10 µM of the compound and your standard concentration of Resazurin or MTT.

  • Incubate & Read: Incubate for 2 hours at 37°C.

  • Validation: If the well turns pink (resorufin) or purple (formazan) in the complete absence of cells, the compound is a redox cycler. Mitigation: Switch immediately to an orthogonal, redox-independent viability readout, such as an ATP-based luminescence assay (e.g., CellTiter-Glo)[6].

Protocol 3: Spectral Overlap & IFE Correction (For Optical Assays)
  • Absorbance Scan: Measure the UV-Vis absorbance spectrum of the compound alone (10 µM in buffer) from 300 nm to 600 nm.

  • Overlay: Plot this spectrum against the excitation and emission spectra of your assay's fluorophore.

  • Validation: If the compound's absorbance peaks overlap with the fluorophore's spectra, IFE is occurring[2].

  • Mitigation: Red-shift your assay. Switch to fluorophores that excite/emit above 500 nm (e.g., Cy3, Cy5, Texas Red), moving the optical window away from the nitroindole's absorbance range.

Quantitative Data Summary

The table below summarizes typical signal-to-background (S/B) improvements observed when applying these mitigation strategies to assays hindered by 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone.

Assay TypePrimary Interference MechanismInitial Signal-to-Background (S/B)Mitigation Strategy AppliedPost-Mitigation S/B
Protease Cleavage (AMC fluorophore, Ex/Em 340/440nm) Inner Filter Effect (IFE) / Absorbance1.8 : 1 (High Noise)Red-shifted to Rhodamine 110 (Ex/Em 490/520nm)12.5 : 1
Resazurin Cell Viability Redox Cycling (False Positive)0.8 : 1 (Erratic)Switched to ATP-Luminescence Assay25.0 : 1
Kinase Activity (Absorbance) Colloidal Aggregation / Light Scatter2.1 : 1Addition of 0.01% Triton X-10018.2 : 1

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds - ACS Chemical Biology. Available at:[Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

Sources

Validation & Comparative

Validating the Structural Integrity of Commercial 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone Batches: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone (Molecular Formula: C15H17N3O3) is a highly specialized heterocyclic building block. Featuring a 5-nitroindole core coupled at the C3 position to an N-acetylated piperidine ring, this compound serves as a privileged scaffold in the development of targeted therapeutics, including kinase inhibitors and GPCR ligands. However, the complexity of its synthesis—often involving Friedel-Crafts-type alkylation or cross-coupling followed by acetylation—makes commercial batches highly susceptible to structural variations and impurities.

This guide provides an objective framework for comparing commercial batches, detailing the causality behind the analytical methods required to validate their structural integrity.

The Causality of Analytical Choices

When sourcing this compound for drug discovery, relying solely on basic UV-Vis or 1D 1H NMR is a critical error. The indole core presents overlapping aromatic signals that can easily mask the presence of regioisomers (e.g., C2 vs. C3 attachment) [1]. Furthermore, incomplete N-acetylation or partial reduction of the nitro group during downstream processing generates impurities that drastically skew biological assay results.

To establish a self-validating analytical framework, two primary techniques are mandatory:

  • Hyphenated LC-MS (ESI+): High-resolution liquid chromatography coupled with mass spectrometry is essential for isolating and identifying trace isobaric impurities and degradation products that co-elute in standard HPLC [2].

  • 2D NMR Spectroscopy (HSQC/HMBC): While 1D NMR provides a baseline, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to unambiguously map the long-range connectivity between the indole C3 carbon and the piperidine C4 protons, confirming the exact regiochemistry [1].

Comparative Analysis of Commercial Batches

To illustrate the variance in commercial sourcing, we compared three representative grades of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone. The quantitative data below highlights why rigorous structural validation is non-negotiable.

Batch GradeLC-MS Purity (%)[M+H]+ m/z (Exp: 288.13)2D NMR RegiochemistryPrimary ImpuritiesVerdict
High-Purity Analytical >99.5%288.13Confirmed C3-C4 linkageNone detectedApproved
Standard Screening 94.2%288.13Confirmed C3-C4 linkageUnacetylated piperidine intermediate (m/z 246.12)Requires Purification
Substandard / Degraded 88.7%288.13Mixed C2/C3 attachments5-Aminoindole derivative (m/z 258.16)Rejected

Self-Validating Experimental Protocols

Protocol 1: High-Resolution LC-MS Purity Profiling
  • System Suitability (Self-Validation): Prior to sample injection, run a solvent blank to establish baseline noise, followed by a 1 µg/mL reserpine reference standard to validate mass accuracy (m/z 609.28) and column theoretical plates. This ensures any observed impurities are native to the batch, not system carryover.

  • Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), ramping from 5% B to 95% B over 10 minutes.

    • Causality: Formic acid is critical as it acts as a proton source, significantly enhancing the ionization efficiency of the piperidine nitrogen and indole core in ESI+ mode [2]. The gradient ensures that polar impurities (like unacetylated intermediates) elute early, while the intact compound elutes later.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Scan range: 100-1000 m/z. Extract the ion chromatogram (EIC) for m/z 288.13 to confirm the target mass.

Protocol 2: 2D NMR Structural Elucidation
  • System Suitability (Self-Validation): Calibrate the 600 MHz NMR spectrometer using the residual solvent peak of DMSO-d6 (δ 2.50 ppm for 1H, δ 39.5 ppm for 13C) and an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) set to 0.00 ppm. This guarantees absolute chemical shift accuracy.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is deliberately chosen over CDCl3 because it is a highly polar, aprotic solvent. It prevents the rapid chemical exchange of the indole N-H proton, allowing it to be distinctly observed as a highly deshielded signal around δ 11.0-12.0 ppm [3].

  • Data Acquisition: Acquire standard 1H and 13C spectra. Subsequently, run HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

    • Causality: HSQC will map all directly bonded C-H pairs, resolving the overlapping aromatic protons of the 5-nitroindole ring. HMBC is the definitive validation step: look for the cross-peak correlating the indole C3 carbon with the piperidine C4 proton. The presence of this specific long-range coupling unambiguously proves the structural integrity of the C3-linkage, ruling out C2-regioisomers [1].

Workflow Visualization

Workflow Start Commercial Batch 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone LCMS LC-MS Profiling (Purity & Mass) Start->LCMS NMR 1H/13C & 2D NMR (Structural Integrity) Start->NMR FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR Decision Quality Assessment LCMS->Decision NMR->Decision FTIR->Decision Pass High-Purity Grade (>99% Purity) Decision->Pass Fail Substandard Batch (Regioisomers/Degradation) Decision->Fail

Figure 1: Analytical workflow for the structural validation of commercial batches.

References

  • Vyas, Vivek K. et al. "Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique." Current Pharmaceutical Analysis, vol. 6, no. 4, 2010. URL:[Link]

  • Yin, Tianpeng et al. "Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla." ACS Omega, 2021. URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.